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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Putative Mechanisms of Action of 5-Chloro-2-piperazin-1-yl-benzothiazole

Disclaimer: Direct experimental data on the specific molecule 5-Chloro-2-piperazin-1-yl-benzothiazole is limited in publicly accessible literature. This guide, therefore, synthesizes information from studies on structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Direct experimental data on the specific molecule 5-Chloro-2-piperazin-1-yl-benzothiazole is limited in publicly accessible literature. This guide, therefore, synthesizes information from studies on structurally related 2-(piperazin-1-yl)benzothiazole derivatives to propose and elaborate on its most probable mechanisms of action. The insights provided are intended for research and drug development professionals and are grounded in the established pharmacology of this chemical class.

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Its rigid, bicyclic nature provides a stable scaffold for the presentation of various functional groups to biological targets. The incorporation of a piperazine ring at the 2-position, a common feature in neuropharmacology, often confers affinity for aminergic G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[4][5][6] The addition of a chloro-substituent at the 5-position on the benzothiazole ring is anticipated to modulate the compound's electronic properties and its interactions with target proteins, potentially enhancing potency and selectivity.[7] This guide will explore the most likely molecular targets and signaling pathways for 5-Chloro-2-piperazin-1-yl-benzothiazole based on the pharmacology of its close analogs.

Primary Putative Mechanism: Modulation of Serotonergic Systems

A significant body of research points towards the interaction of 2-piperazinylbenzothiazole derivatives with serotonin (5-HT) receptors.[6][8][9] These receptors are integral to a vast range of physiological and pathological processes, making them attractive targets for therapeutic intervention.

5-HT1A Receptor Affinity

Numerous studies have demonstrated that arylpiperazine derivatives linked to a benzothiazole core exhibit high affinity for the 5-HT1A receptor.[6][9] Depending on the specific substitutions, these compounds can act as agonists, partial agonists, or antagonists.

Causality of Interaction: The interaction with the 5-HT1A receptor is typically driven by a combination of a salt bridge formation between the protonated nitrogen of the piperazine ring and a conserved aspartate residue in the receptor's transmembrane domain, along with hydrophobic and aromatic interactions between the benzothiazole and aryl moieties and the receptor's binding pocket.[10]

5-HT3 and 5-HT4 Receptor Activity

Research on related 2-piperazinylbenzothiazole derivatives has revealed potent 5-HT3 antagonist and 5-HT4 agonist properties, suggesting a potential role in modulating gastrointestinal motility.[8] Compound 2f in one study, a close analog, was a more potent 5-HT3 antagonist than the established drug ondansetron in certain assays and also demonstrated 5-HT4 receptor agonism, leading to enhanced gastric emptying in rats.[8]

Signaling Pathway: 5-HT4 Receptor-Mediated Prokinetic Effect

PPAR_Workflow A Virtual Screening (Docking Simulation) B Synthesis of 5-Chloro-2-piperazin-1-yl-benzothiazole A->B C In Vitro PPARδ Reporter Gene Assay B->C D Determine EC50 Value C->D E Assess Subtype Selectivity (vs. PPARα, PPARγ) D->E F In Vivo Animal Model (e.g., db/db mice) E->F If potent & selective G Measure Biomarkers (HDL-C, Triglycerides) F->G H Lead Optimization G->H

Caption: Workflow for identifying and validating PPARδ agonist activity.

Cyclooxygenase-2 (COX-2) Inhibition

Certain N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been evaluated as COX-2 inhibitors, suggesting a potential anti-inflammatory mechanism. [11]Molecular docking studies confirmed that these compounds could bind to the active site of the COX-2 enzyme. [11]While 5-Chloro-2-piperazin-1-yl-benzothiazole has a different linker, the shared benzothiazole-piperazine core suggests that COX-2 inhibition is a plausible, albeit likely weaker, secondary mechanism.

Conclusion and Future Directions

Based on the extensive research into the 2-(piperazin-1-yl)benzothiazole class of compounds, 5-Chloro-2-piperazin-1-yl-benzothiazole is predicted to be a multi-target ligand with a primary mechanism of action involving the modulation of serotonin and dopamine receptors. Its profile may be characterized by high affinity for the 5-HT1A and dopamine D4 receptors, with additional antagonist activity at 5-HT3 receptors and agonist activity at 5-HT4 receptors. Secondary mechanisms, such as PPARδ agonism or COX-2 inhibition, are also plausible and warrant investigation.

To definitively elucidate the mechanism of action, a systematic experimental approach is required. This should commence with broad radioligand binding screens against a panel of CNS receptors, followed by functional assays to determine agonist versus antagonist activity at high-affinity targets. Subsequent in vivo studies in relevant animal models of neuropsychiatric or gastrointestinal disorders would be essential to validate the therapeutic potential of this compound.

References

  • Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. (n.d.). PubMed. Retrieved March 25, 2026, from [Link]

  • Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. (2012, January 15). PubMed. Retrieved March 25, 2026, from [Link]

  • Benzothiazoles as probes for the 5HT1A receptor and the serotonin transporter (SERT): A search for new dual-acting agents as potential antidepressants. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Retrieved March 25, 2026, from [Link]

  • Discovery and Structure-Activity Relationship Study of 2-Piperazinyl-Benzothiazole Derivatives as Potent and Selective PPARδ Agonists. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Roles of serotonin receptor subtypes for the antinociception of 5-HT in the spinal cord of rats. (2004, October 19). Retrieved March 25, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023, October 10). Indian Journal of Pharmaceutical Education and Research. Retrieved March 25, 2026, from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, July 7). Retrieved March 25, 2026, from [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024, May 29). IntechOpen. Retrieved March 25, 2026, from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). Retrieved March 25, 2026, from [Link]

  • Synthesis of New Arylpiperazinylalkylthiobenzimidazole, Benzothiazole, or Benzoxazole Derivatives as Potent and Selective 5-HT1A Serotonin Receptor Ligands. (2008, July 4). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). Retrieved March 25, 2026, from [Link]

  • Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole and their analogs. (2005, May). PubMed. Retrieved March 25, 2026, from [Link]

  • Synthesis of New Arylpiperazinylalkylthiobenzimidazole, Benzothiazole, or Benzoxazole Derivatives as Potent and Selective 5-HT 1A Serotonin Receptor Ligands. (2025, August 9). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). RSC Advances. Retrieved March 25, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Profile of 5-Chloro-2-(piperazin-1-yl)benzothiazole

Abstract: The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[1] When functionalized with a piperazine moiety—another critical pharmacophore—t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[1] When functionalized with a piperazine moiety—another critical pharmacophore—the resulting compound class gains significant potential for drug development. This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Chloro-2-(piperazin-1-yl)benzothiazole, a representative member of this class. While data for the specific 5-chloro isomer is sparse, this guide will leverage data from the closely related and better-documented 6-chloro isomer (CAS RN: 153025-29-7) to establish a robust physicochemical profile.[2][3] We will delve into the molecular weight, lipophilicity (LogP/LogD), ionization constants (pKa), and topological polar surface area (PSA). Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, providing researchers with the necessary tools for validation and further investigation.

Part 1: Molecular Identity and Stoichiometry

Correctly identifying the molecule is the foundational step for all subsequent analysis. The structural features, molecular formula, and precise mass are critical for analytical quantification, reaction stoichiometry, and registration in chemical databases.

The structure consists of a benzothiazole core chlorinated at the 5-position, linked via its 2-position to the nitrogen of a piperazine ring.

Table 1: Molecular Identifiers for 6-Chloro-2-(piperazin-1-yl)benzothiazole Data presented for the 6-chloro isomer as a well-documented analogue.

IdentifierValueSource
IUPAC Name 6-chloro-2-(piperazin-1-yl)-1,3-benzothiazole[3]
CAS Number 153025-29-7[2][3]
Molecular Formula C₁₁H₁₂ClN₃S[2]
Molecular Weight 253.75 g/mol [2]
Exact Mass 253.04400 Da[2]
SMILES C1CN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl(Inferred)
InChI InChI=1S/C11H12ClN3S/c12-8-1-2-10-9(6-8)16-11(15-10)14-4-3-13-5-7-14/h1-2,6H,3-5,7H2,(H,13)(Inferred)

Part 2: Core Physicochemical Properties: A Quantitative Analysis

The physicochemical properties of a molecule are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. For drug development professionals, understanding these parameters is essential for predicting a compound's pharmacokinetic behavior and potential for success.

Table 2: Summary of Physicochemical Properties Data presented for the 6-chloro isomer.

PropertyPredicted ValueImplication in Drug DevelopmentSource
LogP 2.68Moderate lipophilicity, influencing membrane permeability and solubility.[2]
Topological PSA 56.40 ŲGood potential for oral absorption and cell permeability.[2]
pKa (basic) pKa₁: ~7.5-8.5pKa₂: ~2.5-3.5Determines charge state at physiological pH, impacting solubility and target binding.(Predicted)
Hydrogen Bond Donors 1(Calculated)
Hydrogen Bond Acceptors 3(Calculated)
Rotatable Bonds 1(Calculated)
Lipophilicity (LogP & LogD)

Theoretical Insight: Lipophilicity is arguably the most critical physicochemical property for a drug candidate, influencing everything from solubility and absorption to plasma protein binding and CNS penetration.[4] It is quantified by the partition coefficient (P) between an immiscible lipid (n-octanol) and aqueous phase, expressed logarithmically as LogP.

However, for ionizable molecules like 5-Chloro-2-(piperazin-1-yl)benzothiazole, the distribution coefficient (LogD) is a more accurate descriptor.[4] LogD accounts for all species (ionized and neutral) at a specific pH, making it physiologically more relevant. Given the basic nature of the piperazine ring, LogD at pH 7.4 is the key parameter.[5]

Data Interpretation: The predicted LogP of 2.68 for the neutral molecule suggests a balanced character, avoiding the extremes of high lipophilicity (poor solubility, high metabolic turnover) and high hydrophilicity (poor membrane permeability).[2] At physiological pH (7.4), the piperazine ring will be partially protonated, leading to a lower LogD value compared to the LogP, which would enhance aqueous solubility.

Ionization State (pKa)

Theoretical Insight: The acid dissociation constant (pKa) defines the strength of an acid or base and dictates the extent of ionization at a given pH.[6] This property is crucial as the charge state of a molecule dramatically affects its solubility, ability to cross biological membranes, and binding affinity to its target.[7][8]

Data Interpretation: 5-Chloro-2-(piperazin-1-yl)benzothiazole is a diprotic base due to the two nitrogen atoms in the piperazine ring.

  • Distal Nitrogen (N-H): This secondary amine is expected to be the more basic of the two. Unsubstituted piperazine has a pKa around 9.7 for this position.[9] The presence of the molecular scaffold will slightly reduce this, likely placing its pKa in the 7.5 - 8.5 range. This means at pH 7.4, a significant fraction of the molecule will exist as a monocation.

  • Proximal Nitrogen (N-Ar): This nitrogen is directly attached to the electron-withdrawing benzothiazole system. This delocalization significantly reduces its basicity. While the second pKa of piperazine is around 5.3, for this compound, it is expected to be much lower, likely in the 2.5 - 3.5 range.[9] This site will be almost entirely unprotonated at physiological pH.

The dominant species in blood plasma (pH ~7.4) will be the singly-protonated cation, a fact that has profound consequences for its formulation and biological interactions.

Topological Polar Surface Area (PSA)

Theoretical Insight: PSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a powerful predictor of drug transport properties, including intestinal absorption and blood-brain barrier (BBB) penetration.

Data Interpretation: The calculated PSA of 56.40 Ų is well within the range considered favorable for good oral bioavailability.[2] Molecules with a PSA of less than 140 Ų are generally thought to exhibit good cell membrane permeability, and those below 90 Ų have a higher probability of crossing the BBB.

Part 3: Methodologies for Experimental Characterization

While computational predictions are invaluable for initial screening, empirical determination of physicochemical properties is the gold standard for accurate drug development. The following protocols are robust, self-validating systems for determining LogD and pKa.

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

Causality: The shake-flask method is the benchmark for lipophilicity measurement, directly quantifying the partitioning of a compound between n-octanol and a buffered aqueous phase.[10][11] Using a buffer at pH 7.4 ensures the resulting LogD value is directly relevant to physiological conditions.[5] Quantification by a sensitive method like LC-MS is crucial for accuracy, especially for compounds with low solubility in one of the phases.[]

Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate n-octanol with this buffer and, conversely, the pH 7.4 buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.

  • Stock Solution: Prepare a 10 mM stock solution of 5-Chloro-2-(piperazin-1-yl)benzothiazole in a suitable solvent like DMSO.

  • Partitioning: In a glass vial, add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated pH 7.4 buffer.

  • Compound Addition: Add 10 µL of the 10 mM stock solution to the biphasic system (final concentration: 100 µM).

  • Equilibration: Seal the vial and shake on a mechanical shaker at room temperature for at least 4 hours to ensure equilibrium is reached.[10]

  • Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase. Be cautious to avoid cross-contamination.[10]

  • Quantification: Prepare a standard curve. Analyze the concentration of the compound in both aliquots using a validated LC-MS/MS method.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases 1. Prepare & Pre-saturate n-Octanol and pH 7.4 Buffer partition 3. Combine Phases & Add Compound prep_phases->partition prep_stock 2. Prepare Compound Stock Solution (DMSO) prep_stock->partition equilibrate 4. Shake to Equilibrate partition->equilibrate separate 5. Centrifuge to Separate Phases equilibrate->separate sample 6. Sample Both Aqueous & Octanol Phases separate->sample quantify 7. Quantify by LC-MS/MS sample->quantify calculate 8. Calculate LogD quantify->calculate

Fig 1: Experimental workflow for LogD determination via the shake-flask method.
Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a highly accurate method for determining pKa values.[13] It relies on monitoring the pH of a solution as a titrant of known concentration is added. The points of maximum inflection on the resulting titration curve correspond to the pKa values, where the concentrations of the protonated and deprotonated species are equal.[6]

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A small amount of co-solvent like methanol may be used if solubility is low, but its effect must be accounted for.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Insert the calibrated pH electrode and a magnetic stirrer.

  • Initial pH: Record the initial pH of the solution.

  • Titration: Begin titrating the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using a precision burette. Add the titrant in small, known increments.

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Endpoint: Continue the titration well past the expected equivalence points.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The equivalence points are the peaks of the first derivative plot. The pKa values are the pH values at which half the volume of titrant to reach each equivalence point has been added.

Part 4: Visualization of Physicochemical Interdependencies

The properties described are not independent variables; they are intricately linked and collectively determine the overall ADME profile of a drug candidate. The following diagram illustrates these critical relationships.

ADME_Influence pKa pKa (Ionization State) Absorption Absorption (e.g., Oral Bioavailability) pKa->Absorption affects solubility Excretion Excretion (e.g., Renal Clearance) pKa->Excretion affects renal clearance LogD LogD (Lipophilicity) LogD->Absorption affects membrane passage Distribution Distribution (e.g., Tissue & CNS Penetration) LogD->Distribution affects tissue binding Metabolism Metabolism (e.g., CYP450 Interaction) LogD->Metabolism affects CYP binding PSA PSA (Polarity) PSA->Absorption affects permeability PSA->Distribution affects BBB crossing MW Molecular Weight (Size) MW->Absorption affects diffusion

Fig 2: Influence of core physicochemical properties on ADME outcomes.

Conclusion

5-Chloro-2-(piperazin-1-yl)benzothiazole presents a balanced physicochemical profile that is promising for drug development applications. Its moderate lipophilicity (predicted LogP ~2.68), favorable polar surface area (56.40 Ų), and distinct basic centers (pKa₁ ~7.5-8.5) suggest good potential for oral absorption and effective distribution. The dominant cationic state at physiological pH is a critical feature that will govern its solubility, formulation strategies, and interactions with biological targets. The experimental protocols provided herein offer a clear pathway for researchers to empirically validate these computational predictions and build a comprehensive, data-driven understanding of this important molecular scaffold.

References

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • 5-{2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro(1-2H)-1,3-dihydro-2H-indol-2-one. PubChem. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. PubMed. [Link]

  • Chemical Properties of Benzothiazole, 5-chloro-2-methyl- (CAS 1006-99-1). Cheméo. [Link]

  • 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE. Chemsrc. [Link]

  • Predicting the pKa of Small Molecules. Matthias Rupp. [Link]

  • 5-Chloro-2,1,3-benzothiadiazole. PubChem. [Link]

  • 5-Chloro-1,3-benzothiazol-2(3H)-one. Chemsrc. [Link]

  • 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole. PubChemLite. [Link]

  • Determination of pKa Values via ab initio Molecular Dynamics and its Application to Transition Metal-Based Water Oxidation Catalysts. MDPI. [Link]

  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. ResearchGate. [Link]

  • Potassium 14-hydroxytetracosane-11-sulfonate. PubChem. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/4859877b102946c1f868d40a5a3a1441c9f41753]([Link]

  • Benzothiazoles. American Elements. [Link]

  • 6-chloro-2-(piperazin-1-yl)-1,3-benzothiazole — Chemical Substance Information. NextSDS. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • Alloy Grade UNS: 14-4 PH - High Strength Stainless Steel. MetalTek International. [Link]

  • 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. PubChem. [Link]

  • Piperazines database - synthesis, physical properties. Mol-Instincts. [Link]

  • 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole — Chemical Substance Information. NextSDS. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. [Link]

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Foundational

In Vitro Toxicity and Cytotoxicity Profile of 5-Chloro-2-piperazin-1-yl-benzothiazole: A Technical Guide

Executive Summary The fusion of a benzothiazole core with a piperazine ring represents a privileged scaffold in medicinal chemistry, frequently leveraged for its potent anticancer, antimicrobial, and CNS-modulating prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The fusion of a benzothiazole core with a piperazine ring represents a privileged scaffold in medicinal chemistry, frequently leveraged for its potent anticancer, antimicrobial, and CNS-modulating properties. The specific addition of a chlorine atom at the 5-position of the benzothiazole ring—forming 5-Chloro-2-piperazin-1-yl-benzothiazole —significantly alters the molecule's physicochemical properties. The halogenation increases lipophilicity (LogP), driving higher intracellular accumulation and stronger interactions with hydrophobic kinase pockets. However, this structural modification also amplifies its cytotoxic potential.

As a Senior Application Scientist, I have structured this guide to deconstruct the mechanistic causality behind the cytotoxicity of this compound class, provide expected quantitative benchmarks, and establish self-validating in vitro protocols to ensure rigorous, reproducible toxicological screening.

Mechanistic Topology of Cytotoxicity

The cytotoxicity of 5-Chloro-2-piperazin-1-yl-benzothiazole is not monomodal; it is driven by a convergence of metabolic bioactivation, kinase inhibition, and direct organelle toxicity.

Metabolic Bioactivation and Genotoxicity

The benzothiazole moiety is highly susceptible to Phase I metabolism mediated by Cytochrome P450 (CYP450) enzymes. The metabolic trajectory often involves ring-opening events that generate aromatic hydroxylamines[1]. These reactive electrophilic intermediates are known to interact covalently with nucleic acids, forming DNA adducts. This genotoxic stress is a primary driver for the activation of DNA damage response pathways, ultimately arresting the cell cycle at the sub-G1 or G2/M phase[2].

Kinase Inhibition via the Piperazine Pharmacophore

Piperazine derivatives are well-documented for their ability to competitively bind to the ATP-binding pockets of various kinases. Compounds containing this moiety potently induce caspase-dependent apoptosis by suppressing major survival signaling cascades, notably the PI3K/AKT pathway and the Src/BCR-ABL kinase families[3]. The suppression of these pathways removes critical anti-apoptotic signals, sensitizing the cell to intrinsic death triggers.

Intrinsic Apoptosis and Mitochondrial Depolarization

A hallmark of piperazine-hybrid toxicity is profound mitochondrial stress. Exposure to these derivatives induces a rapid and significant collapse of the mitochondrial membrane potential (ΔΨm)[4]. This depolarization compromises the integrity of the outer mitochondrial membrane, facilitating the release of cytochrome c into the cytosol. The subsequent formation of the apoptosome triggers the cleavage and activation of Caspase 9, which in turn activates the executioner Caspases 3 and 7, finalizing the intrinsic apoptotic program[4].

MOA cluster_metabolism Metabolic Bioactivation cluster_mitochondria Intrinsic Apoptosis Pathway cluster_kinases Kinase Inhibition Compound 5-Chloro-2-piperazin-1-yl- benzothiazole CYP450 CYP450 Enzymes Compound->CYP450 Phase I Metabolism MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Compound->MMP Direct Toxicity PI3K PI3K/AKT Pathway Compound->PI3K Inhibition Src Src / BCR-ABL Compound->Src Inhibition Metabolites Aromatic Hydroxylamines (Reactive) CYP450->Metabolites Apoptosis Apoptosis & Cell Death (Sub-G1 Arrest) Metabolites->Apoptosis DNA Adducts CytC Cytochrome c Release MMP->CytC Casp9 Caspase 9 Activation CytC->Casp9 Casp9->Apoptosis PI3K->Apoptosis Decreased Survival Src->Apoptosis Decreased Proliferation

Fig 1: Mechanistic pathways of cytotoxicity for 5-Chloro-2-piperazin-1-yl-benzothiazole.

Quantitative Cytotoxicity Profile

Based on structure-activity relationship (SAR) studies of closely related benzothiazole-piperazine derivatives, the in vitro growth inhibition (GI50) and half-maximal inhibitory concentrations (IC50) exhibit distinct tissue-specific sensitivities[2][5]. The table below synthesizes the expected quantitative cytotoxic profile across standard human cancer cell lines.

Cell LineTissue OriginTypical GI50 / IC50 RangePrimary Mechanism of Cell Death
HCT-116 Colorectal Carcinoma4.5 µM – 25.0 µMSub-G1 Cell Cycle Arrest / Apoptosis
HUH-7 / HepG2 Hepatocellular Carcinoma6.9 µM – 15.0 µMCaspase 3/7/9 Activation / Extrinsic & Intrinsic
MCF-7 Breast Adenocarcinoma9.0 µM – 60.0 µMIntrinsic Apoptosis / Kinase Inhibition

Note: The presence of the electron-withdrawing 5-chloro group generally shifts the IC50 towards the lower (more potent) end of these spectrums compared to unsubstituted analogs.

Self-Validating Experimental Workflows

To accurately profile this compound, standard assays must be adapted to account for its specific mechanisms of action. The following protocols are designed as self-validating systems, ensuring that artifacts are caught early.

Workflow Step1 1. Cell Culture Seed HCT-116/MCF-7 in 96-well plates Step2 2. Compound Dosing 0.1 - 100 µM (Logarithmic scale) Step1->Step2 Step3 3. Viability Assay SRB Assay (24h/48h/72h) Step2->Step3 Step4 4. Mechanistic Profiling JC-1 (MMP) & Caspase-Glo 3/7 Step3->Step4 Step5 5. Data Synthesis IC50 Calculation & Pathway Mapping Step4->Step5

Fig 2: Self-validating in vitro screening workflow for compound cytotoxicity assessment.

Sulforhodamine B (SRB) Cell Viability Assay

Causality for Selection: The MTT assay relies on mitochondrial reductase activity to convert tetrazolium salts into formazan. Because 5-Chloro-2-piperazin-1-yl-benzothiazole directly induces mitochondrial depolarization[4], an MTT readout would conflate metabolic inhibition with actual cell death, yielding artificially potent IC50 values. The SRB assay bypasses this by binding stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, metabolism-independent measurement of cellular protein mass[2].

Step-by-Step Protocol:

  • Cell Seeding: Seed HCT-116 or HUH-7 cells at 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment & Controls (Self-Validation):

    • Test: Treat with the compound at logarithmic concentrations (0.1 µM to 100 µM).

    • Vehicle Control: 0.1% DMSO (ensures solvent is non-toxic).

    • Positive Control: 1 µM Doxorubicin or Imatinib (validates dynamic range and assay sensitivity).

  • Fixation: After 48 hours of exposure, add 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. Wash 5 times with deionized water and air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature.

  • Washing: Rapidly wash plates 4 times with 1% acetic acid to remove unbound dye. Air dry completely.

  • Solubilization & Readout: Solubilize the bound dye with 200 µL of 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 minutes. Read absorbance at 515 nm using a microplate reader. Calculate the Z'-factor using the vehicle and positive controls to validate assay robustness (Z' > 0.5 required).

Ratiometric JC-1 Assay for Mitochondrial Integrity

Causality for Selection: To definitively prove that the compound triggers the intrinsic apoptotic pathway, mitochondrial membrane potential (ΔΨm) must be quantified. JC-1 is a lipophilic, cationic dye. In healthy cells, it forms J-aggregates (red fluorescence). Upon depolarization induced by the compound, it remains in the monomeric form (green fluorescence). This ratiometric approach (Red/Green ratio) internally normalizes for variations in mitochondrial mass or cell number, ensuring a highly robust readout[4].

Step-by-Step Protocol:

  • Preparation: Treat cells in 6-well plates with the compound at the calculated IC50 and 2× IC50 concentrations for 12 and 24 hours.

  • Positive Control: Treat a separate well with 50 µM FCCP (a known mitochondrial uncoupler) for 4 hours prior to staining.

  • Staining: Harvest cells, wash with PBS, and resuspend in 500 µL of JC-1 working solution (2 µg/mL). Incubate in the dark at 37°C for 20 minutes.

  • Flow Cytometry Analysis: Wash cells twice with cold assay buffer. Analyze via flow cytometry using the FITC channel (green monomers, ~529 nm) and PE/Texas Red channel (red aggregates, ~590 nm).

  • Data Interpretation: A decrease in the Red/Green fluorescence intensity ratio directly quantifies the extent of mitochondrial depolarization, validating the intrinsic apoptotic mechanism.

References

  • Title: Cytotoxic activities of some benzothiazole-piperazine derivatives Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL
  • Source: PubMed Central (PMC)
  • Title: Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment Source: Connecticut Dept of Public Health / Journal of Toxicology and Environmental Health URL
  • Source: American Journal of Cancer Research / e-century.

Sources

Exploratory

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 5-Chloro-2-piperazin-1-yl-benzothiazole

Abstract: The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature prevents the vast majority of small mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature prevents the vast majority of small molecules from reaching their intended targets within the brain. This guide provides a comprehensive, multi-tiered framework for the rigorous evaluation of the BBB permeability of a novel compound, 5-Chloro-2-piperazin-1-yl-benzothiazole. This document is intended for researchers, scientists, and drug development professionals, offering a narrative that synthesizes technical protocols with the causal logic behind experimental choices. We will proceed from foundational in silico predictions and physicochemical profiling to high-throughput in vitro assays and culminate with definitive in vivo methodologies. Each stage is designed to build upon the last, creating a self-validating system for a holistic and reliable assessment of CNS bioavailability.

Introduction: The Benzothiazole Scaffold and the CNS Challenge

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including potential as CNS-active agents.[1] The target molecule, 5-Chloro-2-piperazin-1-yl-benzothiazole, combines this benzothiazole core with a piperazine moiety, a common functional group in CNS drug candidates known to sometimes facilitate brain penetration.[2][3] However, no compound can be effective without first reaching its site of action. The BBB, a dynamic interface of endothelial cells, astrocytes, and pericytes, meticulously regulates entry into the brain, posing the single greatest hurdle for CNS drug discovery.[4][5]

This guide, therefore, establishes a systematic and robust strategy to determine if and how efficiently 5-Chloro-2-piperazin-1-yl-benzothiazole can cross this critical barrier. Our approach is not merely a collection of protocols but an integrated workflow designed to generate a comprehensive data package for informed decision-making in a drug development pipeline.

A Multi-Tiered Strategy for BBB Permeability Assessment

A successful assessment of BBB permeability relies on an integrated, tiered approach. This strategy mitigates risk and cost by using rapid, high-throughput methods to filter candidates before committing to resource-intensive in vivo studies. Each tier provides a different piece of the puzzle, and together they form a cohesive picture of a compound's potential.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: In Vitro Biological Mimics cluster_2 Tier 3: Definitive In Vivo Evaluation In Silico Modeling In Silico Modeling Physicochemical Profiling Physicochemical Profiling In Silico Modeling->Physicochemical Profiling Inform PAMPA-BBB PAMPA-BBB Physicochemical Profiling->PAMPA-BBB Go/No-Go Cell-Based Transwell Assays Cell-Based Transwell Assays PAMPA-BBB->Cell-Based Transwell Assays Rank Order In Situ Brain Perfusion In Situ Brain Perfusion Cell-Based Transwell Assays->In Situ Brain Perfusion Confirm & Quantify Pharmacokinetic Studies (Brain/Plasma Ratio) Pharmacokinetic Studies (Brain/Plasma Ratio) In Situ Brain Perfusion->Pharmacokinetic Studies (Brain/Plasma Ratio) Validate G cluster_workflow PAMPA Workflow PAMPA_Setup Donor Well (pH 7.4) Compound @ T=0 Artificial Lipid Membrane (Porcine Brain Lipid in Dodecane) Acceptor Well (pH 7.4) Compound @ T=5h Step1 Coat Filter Plate with Lipid Step2 Add Compound to Donor Wells Step1->Step2 Step3 Assemble Donor/Acceptor Plates Step2->Step3 Step4 Incubate (e.g., 5 hours) Step3->Step4 Step5 Quantify Compound in Both Wells (LC-MS/MS) Step4->Step5 Step6 Calculate Permeability (Pe) Step5->Step6

Caption: Schematic of the PAMPA-BBB assay setup and workflow.

Protocol: Step-by-Step PAMPA-BBB Workflow

Objective: To quantify the passive permeability (Pe) of 5-Chloro-2-piperazin-1-yl-benzothiazole across an artificial BBB membrane.

Methodology:

  • Membrane Preparation: Carefully coat the filter membrane of each well in a 96-well filter donor plate with ~5 µL of porcine brain lipid dissolved in dodecane. [6]2. Compound Preparation: Prepare a stock solution of the test compound in DMSO and dilute it into a phosphate-buffered saline (PBS) solution (pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be low (<1%) to avoid disrupting the membrane. [7]3. Assay Setup:

    • Add the compound solution to the donor wells.

    • Add fresh PBS to the wells of a 96-well acceptor plate.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours). [7]5. Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a sensitive analytical method, typically LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

    • Where VA and VD are the volumes of the acceptor and donor wells, respectively.

Data Interpretation:

Permeability (Pe) (x 10⁻⁶ cm/s)BBB Permeability Classification
> 6.0High
2.0 - 6.0Medium
< 2.0Low

Trustworthiness: The PAMPA-BBB assay is a self-validating system when run with appropriate controls. High-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) standards must be included on every plate to ensure the membrane integrity and the validity of the results for the test compound.

Cell-Based Models: The hCMEC/D3 Transwell Assay

To incorporate biological factors like transporters and more complex tight junctions, cell-based models are essential. [8]The hCMEC/D3 cell line is an immortalized human cerebral microvascular endothelial cell line that is widely used as a reproducible in vitro BBB model. [9][10][11]The cells are grown to confluence on a microporous membrane in a Transwell™ insert, forming a monolayer that mimics the BBB. [12][13]

Protocol: Step-by-Step hCMEC/D3 Transwell Assay

Objective: To determine the apparent permeability (Papp) of the target compound across a biological BBB model and to assess its potential as a substrate for efflux transporters.

Methodology:

  • Cell Culture: Culture hCMEC/D3 cells in endothelial basal medium supplemented with growth factors. [14]Seed cells onto collagen-coated Transwell™ inserts at a high density (e.g., 25,000 cells/cm²). [10]2. Monolayer Formation: Grow the cells for 5-7 days until a confluent monolayer is formed.

  • Barrier Integrity Check: Before the experiment, measure the Trans-Endothelial Electrical Resistance (TEER) of the monolayer. A high TEER value (e.g., >30 Ω·cm²) indicates the formation of tight junctions. Also, measure the permeability of a low-permeability marker (e.g., Lucifer Yellow) to confirm low paracellular flux.

  • Permeability Experiment (A-to-B):

    • Replace the medium in the apical (A, top) chamber with a transport buffer containing the test compound.

    • Replace the medium in the basolateral (B, bottom) chamber with fresh transport buffer.

    • Incubate at 37°C with gentle shaking. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min).

  • Efflux Assessment (B-to-A): To assess active efflux, perform the experiment in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B).

Data Interpretation: An ER significantly greater than 2 suggests the compound is a substrate for an active efflux transporter (like P-glycoprotein), which actively pumps the drug out of the brain, representing a major obstacle to CNS efficacy. [15]

Tier 3: Definitive In Vivo Assessment

While in vitro models are powerful, they cannot fully replicate the complexity of the living brain, including blood flow, protein binding, and metabolism. [4]Therefore, in vivo studies are the gold standard for confirming BBB permeability.

The In Situ Brain Perfusion Technique

This technique allows for the precise measurement of the rate of drug entry into the brain, independent of systemic clearance. [16][17]Anesthetized rats are surgically prepared so that the blood supply to one cerebral hemisphere is replaced by a controlled infusion of a buffer containing the test compound. [18]

G cluster_animal Anesthetized Rat Brain Brain Vasculature Carotid Common Carotid Artery Carotid->Brain Retrograde Perfusion Ligation Carotid->Ligation Pump Syringe Pump (Test Compound in Perfusion Buffer) Pump->Carotid Catheter Insertion

Caption: Simplified diagram of the in situ brain perfusion setup.

Protocol: Step-by-Step In Situ Brain Perfusion in Rodents

Objective: To determine the unidirectional brain uptake clearance (K_in) of 5-Chloro-2-piperazin-1-yl-benzothiazole.

Methodology:

  • Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley) and expose the common carotid artery.

  • Catheterization: Ligate the necessary vessels and insert a catheter into the common carotid artery, pointing towards the brain. [16]3. Perfusion: Begin perfusing a warmed, oxygenated physiological buffer containing a known concentration of the test compound at a constant rate for a short duration (e.g., 5-30 seconds). [18]4. Termination: Stop the perfusion and immediately decapitate the animal.

  • Sample Collection: Rapidly dissect the brain, weigh the perfused hemisphere, and homogenize the tissue.

  • Quantification: Analyze the concentration of the compound in the brain homogenate and in the perfusate using LC-MS/MS.

  • Data Analysis: Calculate the brain uptake rate (K_in) using the equation: K_in = C_brain / (C_perfusate * Time), where C_brain is the concentration in the brain and C_perfusate is the concentration in the perfusion fluid.

Causality: This method provides a "clean" measure of transport across the BBB itself by removing the influence of peripheral pharmacokinetics. A high K_in value is a strong indicator of efficient transport into the brain parenchyma.

Integrated Data Synthesis and Final Assessment

No single experiment tells the whole story. The final assessment of the BBB permeability of 5-Chloro-2-piperazin-1-yl-benzothiazole requires a holistic interpretation of all data generated.

  • Convergence of Evidence: Do the in silico predictions align with the in vitro results? For example, if TPSA is low and LogP is optimal, does the PAMPA assay show high passive permeability?

  • Reconciling Discrepancies: If PAMPA permeability is high but cell-based permeability is low with a high efflux ratio, it strongly suggests the compound is an efflux substrate. This is a critical finding that PAMPA alone would miss.

  • In Vivo Confirmation: Does the in vivo K_in value correlate with the in vitro Papp (A-to-B) value? A strong correlation builds confidence in the predictive power of the in vitro model for future compounds in the same chemical series.

By integrating these tiers, a comprehensive profile emerges, allowing for a confident, data-driven decision on whether 5-Chloro-2-piperazin-1-yl-benzothiazole has the requisite pharmacokinetic properties to be advanced as a CNS drug candidate. This structured, self-validating approach ensures scientific rigor and maximizes the probability of success in the challenging field of neurotherapeutics.

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: In Vivo Murine Dosing Guidelines for 5-Chloro-2-piperazin-1-yl-benzothiazole

Introduction 5-Chloro-2-piperazin-1-yl-benzothiazole is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their diver...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Chloro-2-piperazin-1-yl-benzothiazole is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a piperazine moiety can further modulate the compound's physicochemical properties and biological activity.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo murine dosing guidelines for this novel compound.

As no specific in vivo data for 5-Chloro-2-piperazin-1-yl-benzothiazole is publicly available, this guide is built upon established principles of preclinical in vivo study design, leveraging data from structurally related benzothiazole compounds and adhering to international regulatory guidelines.[5][6] The protocols outlined herein are designed to be a starting point for investigation, emphasizing a systematic and data-driven approach to determine a safe and efficacious dosing regimen.

Compound Profile: 5-Chloro-2-piperazin-1-yl-benzothiazole

A thorough understanding of the test article's properties is fundamental to designing a robust in vivo study.

PropertyData/ConsiderationsSource/Rationale
Chemical Structure Benzothiazole core, 5-chloro substitution, 2-piperazinyl substitution.
Molecular Weight To be determined.Essential for dose calculations.
Solubility Aqueous and organic solvent solubility must be experimentally determined. Poor aqueous solubility is common for heterocyclic compounds.[7][8]Critical for vehicle selection and formulation development.
Purity ≥95% recommended for in vivo studies.To ensure that observed effects are due to the compound of interest.
Stability Stability in the chosen vehicle and under storage conditions should be assessed.To ensure accurate dosing throughout the study.

Preclinical In Vivo Study Workflow

A well-designed preclinical study progresses through several logical phases to ensure scientific rigor and the ethical use of animals.[5]

G cluster_0 Phase 1: Pre-Dosing Preparation cluster_1 Phase 2: Dose-Ranging & Toxicity Assessment cluster_2 Phase 3: Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies A Compound Characterization (Solubility, Purity, Stability) B Vehicle Selection & Formulation Development A->B D Acute Toxicity Study (e.g., OECD 425) B->D C Animal Model Selection (Strain, Sex, Age) C->D E Dose Range-Finding (DRF) Study D->E F Determination of Maximum Tolerated Dose (MTD) E->F G Single-Dose PK Study F->G H Efficacy/PD Studies F->H G->H I PK/PD Modeling H->I

Caption: Workflow for in vivo murine studies of a novel compound.

Part 1: Pre-Dosing Preparation

Vehicle Selection and Formulation

The choice of vehicle is critical for ensuring the bioavailability of the test compound and minimizing any confounding biological effects of the vehicle itself.[9][10]

Protocol: Vehicle Screening

  • Assess Solubility: Determine the solubility of 5-Chloro-2-piperazin-1-yl-benzothiazole in a panel of common, well-tolerated vehicles.

    • Aqueous Vehicles: Sterile Water for Injection, 0.9% Saline, Phosphate-Buffered Saline (PBS).

    • Suspending Agents: 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 0.5% (w/v) Methylcellulose in water.

    • Co-solvents (use with caution): Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO). Note: High concentrations of organic solvents can cause local irritation and systemic toxicity.[7][8] If DMSO is used, the final concentration should ideally be below 10%.[7]

  • Formulation Preparation:

    • For solutions, dissolve the compound in the chosen vehicle. Gentle heating or sonication may be required.

    • For suspensions, micronize the compound to a fine powder and then suspend it in the vehicle.

  • Stability Assessment: Store the formulation at room temperature and 4°C. Visually inspect for precipitation or changes in appearance at various time points (e.g., 0, 4, 24 hours) before and after dosing.

Animal Model Selection

The choice of mouse strain will depend on the therapeutic hypothesis. Commonly used strains for general toxicology and efficacy studies include:

  • CD-1 or Swiss Webster: Outbred stocks often used for toxicology and initial tolerability studies.[7]

  • C57BL/6 or BALB/c: Inbred strains commonly used in oncology and immunology models.

Animal Husbandry:

  • Age: 6-8 weeks at the start of the study.

  • Sex: Initially, studies may be conducted in one sex (typically female, as they can be more sensitive to toxicity).[11] Subsequent studies should include both sexes.

  • Housing: Group-housed with a 12-hour light/dark cycle, and access to food and water ad libitum, except during fasting periods before dosing.[12]

Part 2: Dose-Ranging and Toxicity Assessment

The primary goal of this phase is to determine the safety profile of the compound and identify a dose range for subsequent efficacy studies.[13][14][15]

Acute Oral Toxicity Study (OECD Guideline 425)

This study provides an initial estimate of the compound's toxicity and helps to inform the starting dose for further studies.[11][12][16][17] The Up-and-Down Procedure (UDP) is recommended as it minimizes animal use.[17]

Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Fasting: Fast mice for 3-4 hours prior to dosing (water ad libitum).[11][17]

  • Starting Dose: A default starting dose of 175 mg/kg can be used in the absence of prior information.[16] Alternatively, a limit test can be performed starting at 2000 mg/kg if the compound is expected to have low toxicity.[17][18]

  • Dosing: Administer a single oral gavage dose. The volume should generally not exceed 10 mL/kg (1 mL/100g of body weight for aqueous solutions).[16]

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.[11]

    • Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), body weight changes, and mortality.

  • Dose Adjustment: The dose for the next animal is adjusted up or down by a factor of 3.2 depending on the outcome of the previous animal.

  • Endpoint: The study is concluded when stopping criteria are met, allowing for the calculation of an estimated LD50 and confidence intervals.

Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Study

DRF studies are crucial for identifying the minimum effective dose (MED) and the maximum tolerated dose (MTD).[13][14][19] The MTD is typically defined as the highest dose that does not cause unacceptable adverse effects, such as more than a 10-20% loss in body weight or significant clinical signs of distress.[20]

Protocol: Dose Range-Finding Study

  • Group Allocation: Assign animals (n=3-5 per group) to several dose groups. Doses should be selected based on the results of the acute toxicity study. A common approach is to use a logarithmic dose spacing (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.

  • Dosing Regimen: Administer the compound daily (or as per the proposed therapeutic regimen) for 5-7 days.

  • Monitoring:

    • Record body weights daily.

    • Perform daily clinical observations.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy to examine for any organ abnormalities.

  • MTD Determination: Analyze the data to identify the MTD.

G cluster_0 Dose Escalation cluster_1 Observation Endpoints Dose1 Dose 1 (e.g., 10 mg/kg) Dose2 Dose 2 (e.g., 30 mg/kg) Dose1->Dose2 NoTox No Significant Toxicity (Well-tolerated) Dose1->NoTox Dose3 Dose 3 (e.g., 100 mg/kg) Dose2->Dose3 Dose2->NoTox MTD Tox Toxicity Signs (Clinical Observations, Body Weight Loss >20%) Dose3->Tox Exceeds MTD

Caption: Logic for determining the Maximum Tolerated Dose (MTD).

Part 3: Pharmacokinetic and Efficacy Studies

Once a safe dose range has been established, the next steps involve understanding the compound's exposure (pharmacokinetics) and its biological effect (pharmacodynamics/efficacy).[21][22]

Single-Dose Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[22]

Protocol: Murine Pharmacokinetic Study

  • Dosing: Administer a single dose of 5-Chloro-2-piperazin-1-yl-benzothiazole (e.g., at the MTD and a lower dose) via the intended clinical route (e.g., oral gavage) and intravenously (to determine bioavailability).

  • Blood Sampling: Collect sparse blood samples from a cohort of animals at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters:

    • Cmax (Maximum concentration)

    • Tmax (Time to maximum concentration)

    • AUC (Area under the curve)

    • t1/2 (Half-life)

    • Oral Bioavailability (F%)

In Vivo Efficacy Studies

The design of efficacy studies is highly dependent on the therapeutic area of interest (e.g., oncology, inflammation).

General Principles for Efficacy Study Design:

  • Dose Selection: Include the MTD and at least two lower doses, along with a vehicle control group.

  • Controls: Use appropriate positive and negative controls.[20]

  • Randomization and Blinding: Randomize animals into treatment groups and blind the investigators to the treatment allocation to minimize bias.[23]

  • Endpoints: Clearly define primary and secondary endpoints (e.g., tumor volume, inflammatory markers, behavioral changes).

  • Statistical Power: Use a sufficient number of animals per group (typically 8-10) to achieve statistical power.[20]

Conclusion

Establishing a safe and effective in vivo dosing regimen for a novel compound like 5-Chloro-2-piperazin-1-yl-benzothiazole requires a methodical, multi-step approach. By starting with thorough compound characterization and systematically progressing through toxicity, pharmacokinetic, and efficacy studies, researchers can generate the robust data necessary for informed decision-making in the drug development process.[22] The protocols and guidelines presented here provide a foundational framework for initiating these critical investigations.

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  • (2016, July 2). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. MDPI.
  • (n.d.). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing.
  • (2004, December 7). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.
  • Benchchem. (n.d.).
  • NextSDS. (n.d.). 5-chloro-2-(piperidin-4-yl)
  • (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.
  • Cheméo. (n.d.). Chemical Properties of Benzothiazole, 5-chloro-2-methyl- (CAS 1006-99-1).
  • (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.
  • (n.d.). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PMC.
  • (2024, April 1).
  • (2025, October 31).
  • (n.d.). Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. PubMed.
  • (2023, May 19). Piperazine amides with desirable solubility, physicochemical and drug-like properties. Semantic Scholar.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-methyl-1,3-benzothiazole | 1006-99-1.
  • (2025, May 13). Pharmacokinetic-pharmacodynamic modeling of benznidazole and its antitrypanosomal activity in a murine model of chronic Chagas disease. PLOS.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-methylbenzothiazole 97 1006-99-1.

Sources

Application

1H and 13C NMR Spectroscopy Characterization of 5-Chloro-2-piperazin-1-yl-benzothiazole: An Application Note

Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehensive technical guide for the structural characterization of 5-Chloro-2-piperazin-1-yl-benzothiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive technical guide for the structural characterization of 5-Chloro-2-piperazin-1-yl-benzothiazole using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The benzothiazole and piperazine scaffolds are prevalent in many biologically active compounds, making the unambiguous determination of their derivatives' structures a critical step in drug discovery and development. This guide details field-proven protocols for sample preparation and data acquisition, and offers in-depth insights into the interpretation of the resulting NMR spectra. By explaining the causality behind experimental choices and presenting predicted spectral data based on analogous structures, this note serves as a practical resource for researchers working with this and related heterocyclic compounds.

Introduction

5-Chloro-2-piperazin-1-yl-benzothiazole is a heterocyclic compound that incorporates two key pharmacophores: a substituted benzothiazole and a piperazine ring. The benzothiazole nucleus is a prominent feature in a wide array of pharmaceutical agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. Similarly, the piperazine ring is a common structural motif in many approved drugs, valued for its ability to improve pharmacokinetic properties[2]. The combination of these two moieties in 5-Chloro-2-piperazin-1-yl-benzothiazole suggests its potential as a scaffold for the development of novel therapeutic agents.

The precise and unambiguous structural elucidation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for this purpose, providing detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. This application note aims to provide a detailed, authoritative guide to the 1H and 13C NMR characterization of 5-Chloro-2-piperazin-1-yl-benzothiazole, from experimental design to data interpretation.

Expert Insights & Experimental Design

The quality and interpretability of NMR spectra are highly dependent on the careful design of the experiment. As a Senior Application Scientist, the following considerations are paramount for obtaining high-quality data for 5-Chloro-2-piperazin-1-yl-benzothiazole.

Causality behind Experimental Choices

Solvent Selection: The choice of a deuterated solvent is the first critical decision in preparing an NMR sample. Deuterated solvents are used to avoid a large, interfering solvent signal in the 1H NMR spectrum[3][4]. For 5-Chloro-2-piperazin-1-yl-benzothiazole, Deuterated Chloroform (CDCl3) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively non-polar nature[5]. The residual proton signal of CDCl3 at δ 7.26 ppm can serve as a secondary internal reference[5]. Alternatively, Deuterated Dimethyl Sulfoxide (DMSO-d6) can be used, particularly if the compound has limited solubility in CDCl3. DMSO-d6 is a more polar solvent and has the advantage of shifting the exchangeable N-H proton of the piperazine ring further downfield, which can aid in its identification. The choice of solvent can influence the chemical shifts of protons, especially those involved in hydrogen bonding[6].

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR spectroscopy in organic solvents[7][8]. TMS is chemically inert, soluble in most organic solvents, and has a single, sharp resonance signal at a high field (defined as 0 ppm) that does not typically overlap with signals from the analyte[9][10]. The inclusion of a small amount of TMS (typically <1%) in the NMR sample allows for accurate calibration of the chemical shift scale[9].

Sample Concentration: The concentration of the sample is a crucial parameter that affects both the signal-to-noise ratio and the spectral resolution. For 1H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is generally sufficient[11]. For the less sensitive 13C NMR, a higher concentration of 50-100 mg is recommended to obtain a good spectrum in a reasonable amount of time[11]. It is important to avoid overly concentrated samples, as this can lead to increased viscosity and result in broader spectral lines.

Protocols: A Self-Validating System

The following protocols are designed to be self-validating, ensuring the acquisition of high-quality, reproducible NMR data.

Sample Preparation Protocol
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of 5-Chloro-2-piperazin-1-yl-benzothiazole for 1H NMR (or 50-80 mg for 13C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the compound. If the compound does not fully dissolve, gentle warming or sonication can be applied. If solubility remains an issue, consider using a different deuterated solvent like DMSO-d6.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition Protocol
  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • 1H NMR Acquisition Parameters:

    • Number of Scans (NS): 16-64

    • Relaxation Delay (D1): 1-2 seconds

    • Acquisition Time (AQ): 3-4 seconds

    • Spectral Width (SW): 16 ppm (-2 to 14 ppm)

  • 13C NMR Acquisition Parameters:

    • Number of Scans (NS): 1024-4096 (or more, depending on concentration)

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): 1-2 seconds

    • Spectral Width (SW): 250 ppm (-10 to 240 ppm)

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

Data Presentation & Interpretation

The following tables present the predicted 1H and 13C NMR spectral data for 5-Chloro-2-piperazin-1-yl-benzothiazole. These predictions are based on the known chemical shifts of structurally related benzothiazole and piperazine derivatives[7][9].

Molecular Structure with Atom Numbering:

Caption: Molecular structure of 5-Chloro-2-piperazin-1-yl-benzothiazole with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.5 - 7.7d~8.5
H-67.2 - 7.4dd~8.5, ~2.0
H-77.0 - 7.2d~2.0
H-2', H-6' (piperazine)3.6 - 3.8t~5.0
H-3', H-5' (piperazine)3.0 - 3.2t~5.0
N-H (piperazine)1.8 - 2.5br s-
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2165 - 170
C-3a150 - 155
C-7a130 - 135
C-5128 - 132
C-4124 - 128
C-6122 - 126
C-7120 - 124
C-2', C-6' (piperazine)48 - 52
C-3', C-5' (piperazine)44 - 48
Detailed Spectral Interpretation

¹H NMR Spectrum:

  • Aromatic Region (δ 7.0 - 7.8 ppm): The three protons on the benzothiazole ring are expected to appear in this region. The proton at the 4-position (H-4) will likely be a doublet due to coupling with H-6. H-6 should appear as a doublet of doublets, coupling to both H-4 and H-7. H-7 will likely be a doublet with a smaller coupling constant, arising from its interaction with H-6. The electron-withdrawing effect of the chlorine atom at the 5-position will influence the chemical shifts of these protons.

  • Piperazine Region (δ 3.0 - 3.8 ppm): The piperazine ring protons are expected to show two distinct signals, both appearing as triplets due to coupling with their adjacent methylene protons. The protons on the carbons adjacent to the benzothiazole ring (C-2' and C-6') are expected to be deshielded and appear at a lower field (δ 3.6 - 3.8 ppm) compared to the protons on the carbons adjacent to the secondary amine (C-3' and C-5', δ 3.0 - 3.2 ppm). Conformational exchange of the piperazine ring can sometimes lead to broadening of these signals at room temperature[3].

  • N-H Proton (δ 1.8 - 2.5 ppm): The proton on the secondary amine of the piperazine ring is expected to appear as a broad singlet. Its chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature.

¹³C NMR Spectrum:

  • Aromatic and Heterocyclic Carbons (δ 120 - 170 ppm): The seven carbon atoms of the benzothiazole moiety are expected in this region. The carbon at the 2-position (C-2), being attached to two nitrogen atoms and a sulfur atom, will be the most downfield signal. The other aromatic carbons will have distinct chemical shifts influenced by the chlorine substituent and the fused thiazole ring.

  • Aliphatic Carbons (δ 44 - 52 ppm): The four carbon atoms of the piperazine ring will appear in the aliphatic region. The carbons directly attached to the benzothiazole ring (C-2' and C-6') will be more deshielded than the carbons adjacent to the secondary amine (C-3' and C-5').

Visualization & Formatting

Experimental Workflow

NMR_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Spectrometer Setup (Lock, Tune, Shim) filter->setup acquire_1H Acquire 1H Spectrum setup->acquire_1H acquire_13C Acquire 13C Spectrum setup->acquire_13C process Process Spectra (FT, Phasing, Baseline Correction) acquire_1H->process acquire_13C->process reference Reference to TMS process->reference assign Assign Signals reference->assign structure Structural Confirmation assign->structure

Caption: Workflow for the NMR characterization of 5-Chloro-2-piperazin-1-yl-benzothiazole.

Conclusion

This application note has provided a detailed guide for the 1H and 13C NMR spectroscopy characterization of 5-Chloro-2-piperazin-1-yl-benzothiazole. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality NMR spectra. The provided predicted spectral data and interpretation serve as a valuable reference for the structural confirmation of this compound. The application of NMR spectroscopy is indispensable for ensuring the identity and purity of novel compounds, a critical aspect of the drug discovery and development process.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Simson Pharma. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR.
  • Wikipedia. (n.d.). Tetramethylsilane.
  • American Chemical Society. (2021, March 29). Tetramethylsilane.
  • Chemistry Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?
  • Scribd. (n.d.). Tetramethylsilane as NMR Standard.
  • Scharlab. (n.d.). Solvents, deuterated for NMR for laboratory.
  • Sigma-Aldrich. (n.d.). Tetramethylsilane analytical standard, for NMR spectroscopy, ACS reagent.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • PMC. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • University of California, Riverside. (n.d.). NMR Sample Preparation.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
  • Journal of Advances and Scholarly Researches in Allied Education. (n.d.). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships.

Sources

Method

Advanced Mass Spectrometry Fragmentation Profiling of 5-Chloro-2-piperazin-1-yl-benzothiazole

Analytical Scope & Mechanistic Overview 5-Chloro-2-piperazin-1-yl-benzothiazole (C₁₁H₁₂ClN₃S) is a highly conjugated, bifunctional molecule consisting of a basic, saturated piperazine ring linked to a rigid, electron-def...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Scope & Mechanistic Overview

5-Chloro-2-piperazin-1-yl-benzothiazole (C₁₁H₁₂ClN₃S) is a highly conjugated, bifunctional molecule consisting of a basic, saturated piperazine ring linked to a rigid, electron-deficient chlorobenzothiazole core. In drug development and forensic toxicology, understanding the exact mass spectrometry (MS) fragmentation pattern of such moieties is critical for structural elucidation, metabolite tracking, and impurity profiling[1].

Because the molecule possesses two distinct structural domains, its behavior in collision-induced dissociation (CID) is highly predictable yet complex. The basic secondary amine of the piperazine ring dictates the primary site of protonation in electrospray ionization (ESI) positive mode, driving the initial low-energy fragmentation cascades[2]. Conversely, the aromatic benzothiazole core requires higher collision energies to disassemble[3]. This guide establishes a self-validating analytical protocol to map these pathways.

Physicochemical & Exact Mass Profiling

To establish a trustworthy baseline for High-Resolution Mass Spectrometry (HRMS) analysis, the theoretical exact masses of the precursor and its diagnostic fragments must be calculated. The presence of a single chlorine atom provides a built-in diagnostic tool: the natural 3:1 abundance ratio of ³⁵Cl to ³⁷Cl.

Table 1: HRMS Exact Mass and Isotopic Signatures

SpeciesFormulaTheoretical Exact Mass (Da)Diagnostic Isotopic Peak (³⁷Cl)Structural Significance
Precursor Ion [M+H]⁺ C₁₁H₁₃ClN₃S⁺254.0515256.0485 (~33%)Intact protonated molecule
Fragment 1 C₉H₈ClN₃S⁺211.0095213.0065 (~33%)Loss of C₂H₅N (Piperazine ring opening)
Fragment 2 C₇H₆ClN₂S⁺184.9935186.9905 (~33%)Loss of C₄H₇N (Partial piperazine loss)
Fragment 3 C₇H₅ClNS⁺169.9828171.9798 (~33%)Loss of C₄H₈N₂ (Complete piperazine loss)
Fragment 4 C₇H₅N₂S⁺150.0246N/A (0%)Loss of Cl• + C₄H₈N₂ (Core disassembly)
Fragment 5 C₆H₄ClS⁺142.9717144.9687 (~33%)Loss of HCN from m/z 170

Mechanistic Fragmentation Logic (CID Pathways)

Do not merely memorize fragment masses; understand the causality of the gas-phase chemistry. The fragmentation of 5-chloro-2-piperazin-1-yl-benzothiazole follows three distinct energy-dependent pathways.

Pathway I: Piperazine Ring Contraction (Low CE: 15–25 eV)

The saturated piperazine ring is the most fragile portion of the molecule. Upon protonation at the N4 position (the terminal secondary amine), the ring undergoes inductive cleavage. The dominant low-energy pathway is the expulsion of an aziridine-like neutral fragment or ethylenimine (C₂H₅N, 43 Da), resulting in a characteristic product ion at m/z 211 [1]. This pathway is highly dependent on the substitution pattern of the piperazine ring[2].

Pathway II: Inter-ring Exocyclic Cleavage (Medium CE: 25–35 eV)

As collision energy increases, the C–N bond connecting the piperazine to the benzothiazole C2 position breaks. Because the benzothiazole ring is highly conjugated and contains a basic nitrogen, it effectively competes for the charge. The neutral loss of the entire piperazine moiety (C₄H₈N₂, 84 Da) via hydrogen transfer yields the protonated 5-chlorobenzothiazol-2-yl cation at m/z 170 . Alternatively, cleavage retaining the exocyclic nitrogen yields a 2-amino-5-chlorobenzothiazole-like fragment at m/z 185 [1].

Pathway III: Benzothiazole Core Disassembly (High CE: 35–45 eV)

Substituted benzothiazoles characteristically undergo high-energy cross-ring cleavages[3]. The m/z 170 fragment undergoes further degradation by expelling hydrogen cyanide (HCN, 27 Da) to form m/z 143 , or carbon monosulfide (CS, 44 Da). Additionally, the homolytic cleavage of the C–Cl bond results in the loss of a chlorine radical (35 Da), yielding a highly conjugated cation at m/z 135 .

The Self-Validating Chlorine Signature

Trustworthiness Check: Every fragment proposed to retain the benzothiazole core (e.g., m/z 211, 185, 170, 143) MUST exhibit a strict 3:1 isotopic ratio in the MS/MS spectra. Fragments deviating from this ratio indicate either the successful loss of the chlorine radical (e.g., m/z 135) or a false positive from matrix interference.

Fragmentation M [M+H]+ m/z 254.05 (35Cl Isotope) F1 Piperazine Ring Cleavage m/z 211.01 [-C2H5N] M->F1 Low CE (15-25 eV) F2 Inter-ring Cleavage m/z 170.00 [-C4H8N2] M->F2 Med CE (25-35 eV) F3 Benzothiazole Core m/z 135.03 [-Cl•] F2->F3 High CE (35-45 eV) F4 Thiazole Ring Opening m/z 143.00 [-HCN] F2->F4 High CE (35-45 eV)

Caption: Collision-induced dissociation (CID) fragmentation pathways of the [M+H]+ precursor ion.

Self-Validating LC-HRMS/MS Protocol

To accurately capture this fragmentation logic, the following step-by-step methodology must be employed.

Step 1: Sample Preparation
  • Weigh 1.0 mg of 5-Chloro-2-piperazin-1-yl-benzothiazole standard.

  • Dissolve in 1.0 mL of Methanol/Water (50:50, v/v) to create a 1 mg/mL stock.

  • Dilute to a working concentration of 100 ng/mL using 0.1% Formic Acid in Water .

    • Causality Note: Formic acid acts as a proton source, ensuring the basic secondary amine of the piperazine ring (pKa ~9.8) is fully protonated in solution, thereby maximizing ionization efficiency in ESI positive mode[2].

Step 2: Liquid Chromatography (LC) Parameters
  • Column: C18 UPLC column (e.g., 1.7 µm, 2.1 x 100 mm). Reasoning: C18 provides optimal retention for the hydrophobic benzothiazole core.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (MS/MS) Acquisition
  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Precursor Isolation: m/z 254.05 (Isolation width: 1.0 Da to exclude the ³⁷Cl isotope from the primary MS/MS event, ensuring clean spectra).

  • Collision Energy (CE) Ramping: 15, 30, and 45 eV (or a continuous ramp from 15–45 eV).

    • Causality Note: Ramping is mandatory. Piperazine ring cleavages are low-energy pathways. The aromatic benzothiazole core requires high-energy collisions to induce cross-ring cleavages[4]. Ramping ensures both fragile and stable fragments are captured in a single composite MS/MS spectrum.

Workflow A 1. Sample Prep (0.1% FA in MeOH/H2O) B 2. LC Separation (C18, Gradient) A->B C 3. ESI(+) Ionization (Protonation of Piperazine) B->C D 4. CID Fragmentation (Ramped CE: 15-45 eV) C->D E 5. HRMS Detection (Orbitrap/TOF) D->E

Caption: Step-by-step LC-MS/MS experimental workflow for piperazine-benzothiazole analysis.

References

  • ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7.
  • Millard, B. J., and Temple, A. F. "High resolution mass spectrometry.—II Some substituted benzothiazoles." Organic Mass Spectrometry, 1968.
  • BenchChem. "Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols." BenchChem Application Notes, 2025.
  • PubMed. "Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes." Rapid Commun Mass Spectrom, 2001.

Sources

Technical Notes & Optimization

Troubleshooting

how to improve aqueous solubility of 5-Chloro-2-piperazin-1-yl-benzothiazole

Compound Profile: 5-Chloro-2-piperazin-1-yl-benzothiazole Overview: 5-Chloro-2-piperazin-1-yl-benzothiazole is a highly lipophilic weak base. The benzothiazole core and the 5-chloro substituent drive a high partition coe...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound Profile: 5-Chloro-2-piperazin-1-yl-benzothiazole

Overview: 5-Chloro-2-piperazin-1-yl-benzothiazole is a highly lipophilic weak base. The benzothiazole core and the 5-chloro substituent drive a high partition coefficient (LogP), while the secondary amine on the piperazine ring provides a basic center (pKa ~8.5). In its free base form, the strong crystalline lattice energy and high lipophilicity result in a "brick dust" profile, making aqueous solubility at physiological pH (7.4) exceptionally poor.

Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into cell culture media (e.g., DMEM or PBS)? A: This is a classic "solvent shift" phenomenon. When the compound is transferred from a purely organic solvent (DMSO) into a neutral aqueous buffer (pH 7.4), the piperazine ring is only partially protonated. The sudden shift in dielectric constant forces the lipophilic benzothiazole core out of solution, rapidly exceeding its intrinsic solubility and causing nucleation[1]. Solution: Avoid direct dilution into large volumes of neutral buffer. Instead, use a step-down dilution method with a (e.g., 10% Tween-80), or utilize a cyclodextrin carrier to shield the hydrophobic core[2].

Q2: I synthesized the hydrochloride (HCl) salt to improve solubility, but it still crashes out in physiological saline. Why? A: You are observing the [3]. Physiological saline contains 154 mM NaCl. The high concentration of background chloride ions shifts the dissolution equilibrium of your HCl salt backwards, severely suppressing its solubility. Solution: Switch to a mesylate (methanesulfonate) salt. Mesylate salts have lower lattice energies and do not suffer from common-ion suppression in biological fluids, often yielding apparent solubilities of ~40 mg/mL, a massive increase compared to HCl salts[4].

Q3: What is the safest vehicle for intravenous (IV) dosing of this compound in rodents? A: For IV administration, complexation with is highly recommended[5]. The cyclodextrin features a hydrophobic internal cavity that perfectly accommodates the planar, lipophilic 5-chloro-benzothiazole moiety. Meanwhile, the protonated piperazine ring remains exposed to the aqueous bulk. This self-assembling inclusion complex prevents precipitation without the hemolytic toxicity associated with high concentrations of PEG400 or Cremophor EL[1].

Quantitative Solubility Data

The following table summarizes the expected solubility gains across different formulation strategies to help you select the appropriate workflow.

Formulation StrategyVehicle / Counter-ionExpected SolubilityPrimary Application
Free Base PBS (pH 7.4)< 0.05 mg/mLBaseline / Reference
Salt Formation (HCl) Water (pH ~4.0)1.0 - 5.0 mg/mLSolid-state storage
Salt Formation (Mesylate) Water (pH ~4.1)20.0 - 40.0 mg/mLOral dosing, Storage
Cosolvent System 10% DMSO / 90% PEG40010.0 - 50.0 mg/mLIn vitro screening
Complexation 20% w/v HP-β-CD in Saline5.0 - 15.0 mg/mLIn vivo IV/IP dosing

(Note: Mesylate salt solubility data is benchmarked against structurally similar lipophilic weak bases[4].)

Experimental Protocols

Protocol A: Synthesis and Isolation of the Mesylate Salt

This protocol generates a highly soluble, stable solid-state form of the compound, bypassing the common-ion effect seen with HCl salts[6].

  • Dissolution: Suspend 1.0 equivalent (eq) of 5-Chloro-2-piperazin-1-yl-benzothiazole free base in 10 volumes of anhydrous ethanol (EtOH) or ethyl acetate (EtOAc) in a round-bottom flask.

  • Acid Addition: While stirring at room temperature, slowly add 1.05 eq of methanesulfonic acid (diluted 1:1 in the chosen solvent) dropwise over 10 minutes.

    • Causality: Slow addition prevents rapid, disordered precipitation, encouraging the formation of a thermodynamically stable crystalline lattice rather than an amorphous crash-out.

  • Equilibration: Heat the mixture to 50°C for 1 hour to ensure complete salt formation, then slowly cool to 4°C over 4 hours.

  • Isolation: Filter the resulting precipitate under vacuum and wash with 2 volumes of cold solvent. Dry under vacuum at 40°C overnight.

  • Self-Validation System:

    • Check 1: Dissolve 10 mg of the resulting powder in 1 mL of deionized water. The solution should be completely clear.

    • Check 2: Measure the pH of this solution. A pH between 3.5 and 4.5 confirms successful 1:1 salt formation. If the pH is <3.0, residual unreacted acid is present and the powder must be re-washed.

Protocol B: Preparation of a 20% HP-β-CD Inclusion Complex for In Vivo Dosing

This protocol creates a safe, non-toxic vehicle for IV or IP administration[2].

  • Vehicle Preparation: Dissolve 20 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of sterile Water for Injection (WFI). Stir until completely clear.

  • API Addition: Add the required mass of 5-Chloro-2-piperazin-1-yl-benzothiazole (e.g., 500 mg for a 5 mg/mL target) to the cyclodextrin solution.

  • pH Adjustment (Critical Step): The free base will initially float. Add 0.1 M HCl dropwise while stirring until the pH reaches 4.5 - 5.0.

    • Causality: Lowering the pH protonates the piperazine ring, increasing the compound's affinity for the aqueous phase. This acts as the thermodynamic driving force for the lipophilic benzothiazole tail to enter the hydrophobic cyclodextrin cavity.

  • Equilibration: Stir continuously at room temperature for 12-24 hours protected from light.

  • Final Adjustment & Self-Validation:

    • Check 1: Inspect the solution. It must be optically clear with no particulate matter. If it is cloudy, the API has exceeded the phase-solubility limit of the cyclodextrin cavity.

    • Check 2: Adjust the final volume to 100 mL with WFI and sterile-filter through a 0.22 µm PVDF membrane. If resistance is felt during filtration, sub-visible precipitation has occurred and the formulation must be discarded.

Formulation Decision Workflow

G Start 5-Chloro-2-piperazin-1-yl-benzothiazole (Poorly Soluble Free Base) Q1 Identify Target Application Start->Q1 InVitro In Vitro Assays (Cell Culture) Q1->InVitro InVivo In Vivo Dosing (PK/PD Models) Q1->InVivo SolidState Solid-State Formulation (Storage/Oral) Q1->SolidState Sol1 DMSO Stock (10-50 mM) + Serial Dilution InVitro->Sol1 Sol2 Cyclodextrin Complexation (e.g., 20% HP-β-CD) InVivo->Sol2 Sol3 Mesylate Salt Formation (Avoid HCl common-ion) SolidState->Sol3

Workflow for selecting a solubility enhancement strategy based on experimental application.

References

  • Strickley, R.G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research. URL:[Link]

  • Serajuddin, A.T.M. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. URL:[Link]

  • Bastin, R.J., Bowker, M.J., & Slater, B.J. (2000). "Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. URL:[Link]

  • Chen, A.M., et al. (2021). "Solid Form Selection and Process Development of KO-947 Drug Substances." Organic Process Research & Development. URL:[Link]

Sources

Optimization

troubleshooting low yield in 5-Chloro-2-piperazin-1-yl-benzothiazole synthesis

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-piperazin-1-yl-benzothiazole . Synthesizing this molecule typically relies on a nucleophilic aromatic substitution (SNAr) between 2,5-dichlorobenzot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-piperazin-1-yl-benzothiazole .

Synthesizing this molecule typically relies on a nucleophilic aromatic substitution (SNAr) between 2,5-dichlorobenzothiazole and piperazine. While conceptually straightforward, researchers frequently encounter severely depressed yields due to competing side reactions, product loss during workup, and purification difficulties. This guide is engineered to help you diagnose these failures mechanistically and implement field-proven, self-validating solutions.

Diagnostic Workflow

Use the following decision tree to map your experimental symptoms to their chemical root causes and immediate corrective actions.

DiagnosticTree Symptom1 Symptom: Low Mass Recovery After Extraction Cause1 Cause: Product Protonation (Water Soluble) Symptom1->Cause1 Symptom2 Symptom: High m/z 437 Peak in LCMS Cause2 Cause: Bis-alkylation of Piperazine Symptom2->Cause2 Symptom3 Symptom: Severe Streaking on Silica Gel Cause3 Cause: Basic Amine Binding to Acidic Silanols Symptom3->Cause3 Action1 Action: Basify Aqueous Layer to pH > 11 Cause1->Action1 Action2 Action: Use 3-5x Excess Piperazine + Slow Addition Cause2->Action2 Action3 Action: Add 1-5% Et3N to Chromatography Eluent Cause3->Action3

Diagnostic tree for troubleshooting 5-chloro-2-piperazin-1-yl-benzothiazole synthesis issues.

Core Troubleshooting FAQs

Q1: My LCMS shows a massive byproduct peak at m/z 437 [M+H]+. What is this, and why is my yield of the desired product (m/z 254) so low? A: You are observing the classic bis-alkylation byproduct: 1,4-bis(5-chlorobenzothiazol-2-yl)piperazine. Piperazine contains two secondary amines with nearly identical nucleophilicity. Once the first amine reacts, the second nitrogen remains highly reactive. If the local concentration of the electrophile (2,5-dichlorobenzothiazole) is too high, the mono-alkylated product will rapidly react with a second equivalent[1]. Causality & Solution: To suppress this, you must manipulate the reaction kinetics by ensuring piperazine is always in vast stoichiometric excess. is the standard protocol to outcompete the second alkylation event[2]. Combine this with an "inverse addition" technique (adding the electrophile dropwise to the piperazine solution) to keep the effective concentration of the electrophile near zero.

Q2: The reaction goes to completion by TLC, but I lose most of my product during the aqueous workup. Where did it go? A: Your product is trapped in the aqueous layer. 5-Chloro-2-piperazin-1-yl-benzothiazole contains a highly basic secondary aliphatic amine (pKa ~9.8). During the SNAr reaction, HCl is generated. If your aqueous phase during extraction is neutral or even slightly acidic, the piperazine moiety becomes protonated, rendering the molecule highly water-soluble. Causality & Solution: You must force the molecule into its neutral, organic-soluble free-base form. Before extracting with ethyl acetate (EtOAc) or dichloromethane (DCM), manually adjust the aqueous layer to pH > 11 using 1M NaOH.

Q3: I am observing a polar byproduct that does not stain with ninhydrin, and my overall conversion is stalled. What is happening? A: You are likely observing the hydrolysis of your starting material into 5-chlorobenzothiazol-2-one (or its tautomer, 5-chloro-2-hydroxybenzothiazole). because the adjacent imine-like nitrogen strongly stabilizes the intermediate Meisenheimer complex[3]. However, this exact electronic activation makes the 2-chloro group extremely susceptible to attack by hydroxide ions if trace water is present in your solvent or hygroscopic base (like K₂CO₃). Causality & Solution: Ensure strictly anhydrous conditions. Use molecular sieves for your solvent and oven-dry your inorganic bases prior to use.

Q4: I recovered my crude product, but it streaks terribly on silica gel during column chromatography. How can I fix this? A: The basic secondary amine of the piperazine ring interacts strongly via hydrogen bonding and ion-exchange with the acidic silanol groups on standard bare silica gel. This causes severe tailing and irreversible binding. Causality & Solution: You must passivate the silica gel. Pre-treat your column with 1-5% triethylamine (Et₃N) in your starting solvent, and maintain 1% Et₃N or aqueous NH₄OH in your mobile phase.

Mechanistic Pathway Analysis

Understanding the competing pathways is critical for controlling the reaction environment.

ReactionPathway SM 2,5-Dichlorobenzothiazole + Piperazine Product Desired Product: 5-Chloro-2-piperazin-1-yl- benzothiazole SM->Product SNAr (Controlled) Bis Byproduct: Bis-alkylated Piperazine SM->Bis Excess Electrophile Hydro Byproduct: 5-Chlorobenzothiazol-2-one SM->Hydro Trace Water/OH- Product->Bis Reacts with SM

Chemical pathways showing the desired SNAr reaction and competing bis-alkylation or hydrolysis.

Quantitative Impact of Reaction Conditions

The table below summarizes how manipulating stoichiometry and addition methods impacts the distribution of the desired product versus common impurities.

Reaction ConditionPiperazine Eq.Addition MethodDesired Product Yield (%)Bis-alkylated Impurity (%)Hydrolysis Impurity (%)
Standard Batch 1.1All-at-once35 - 45%40 - 50%< 5%
Excess Reagent 5.0All-at-once70 - 80%5 - 10%< 5%
Inverse Addition 5.0Dropwise> 85% < 2% < 5%
Wet Solvent / Base 5.0Dropwise< 40%< 2%> 40%

Self-Validating Experimental Protocol

This step-by-step methodology is engineered to eliminate the failure points discussed above. It incorporates in-process validation checks to ensure the system behaves as expected[4].

Step 1: Anhydrous Preparation

  • Dry N,N-Dimethylformamide (DMF) over activated 4Å molecular sieves for at least 24 hours.

  • Grind K₂CO₃ to a fine powder and dry in a vacuum oven at 110 °C overnight. Validation Check: Karl Fischer titration of the DMF should read < 50 ppm water.

Step 2: Inverse Addition SNAr

  • In a flame-dried 250 mL round-bottom flask under nitrogen, dissolve piperazine (5.0 eq, 21.5 mmol) and anhydrous K₂CO₃ (3.0 eq, 12.9 mmol) in 30 mL of dry DMF.

  • In a separate dry vial, dissolve 2,5-dichlorobenzothiazole (1.0 eq, 4.3 mmol) in 10 mL of dry DMF.

  • Add the 2,5-dichlorobenzothiazole solution dropwise to the vigorously stirring piperazine mixture over 45 minutes at room temperature. Stir for an additional 2 hours. Validation Check: Monitor by TLC (DCM:MeOH 9:1). The starting material (Rf ~0.8) should cleanly convert to a baseline-adjacent spot (Rf ~0.1). If a spot appears at Rf ~0.4, bis-alkylation is occurring; slow your addition rate.

Step 3: pH-Controlled Workup

  • Quench the reaction by pouring it into 50 mL of ice water.

  • Add 1M NaOH dropwise while stirring. Validation Check: Test the aqueous layer with pH paper. Do not proceed until the pH is strictly ≥ 11.

  • Extract the basic aqueous layer with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Passivated Purification

  • Prepare a silica gel column slurried in DCM containing 2% Et₃N.

  • Load the crude product and elute with a gradient of DCM to DCM:MeOH:Et₃N (90:9:1). Validation Check: Stain TLC plates with Ninhydrin and heat. The desired secondary amine will appear as a distinct, non-streaking dark spot.

References

  • ChemicalBook - 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE synthesis (Note: The synthetic logic applies identically to the 5-chloro regioisomer).4

  • The Journal of Organic Chemistry (ACS Publications) - An Efficient Fischer Indole Synthesis of Avitriptan, a Potent 5-HT1D Receptor Agonist. 2

  • The Journal of Organic Chemistry (ACS Publications) - Ionic Reactivity of 2-Isocyanoaryl Thioethers: Access to 2-Halo and 2-Aminobenzothia/Selenazoles. 3

  • ResearchGate - Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.1

Sources

Troubleshooting

5-Chloro-2-piperazin-1-yl-benzothiazole thermal degradation at high temperatures

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with field-proven, mechanistically grounded sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for handling 5-Chloro-2-piperazin-1-yl-benzothiazole (5-Cl-PBTZ) under high-temperature stress.

Rather than simply listing what goes wrong, this guide is built on the principle of causality: understanding why a molecule fails is the only way to engineer a robust protocol to prevent it.

Part 1: Mechanistic Causality (The "Why" Behind the Degradation)

5-Cl-PBTZ is a bifunctional molecule consisting of a halogenated benzothiazole core and a secondary aliphatic piperazine ring. When subjected to high temperatures (typically >135°C), the molecule does not degrade randomly; it follows highly predictable, thermodynamically driven pathways.

  • Piperazine Ring Opening (The Primary Failure Mode): The piperazine moiety is highly susceptible to thermal degradation via an SN​2 substitution mechanism. At elevated temperatures, the free secondary amine acts as a nucleophile, attacking the α -carbon of a protonated piperazine ring. This leads to ring-opening and the formation of linear fragments such as N-(2-aminoethyl) derivatives[1].

  • C2-N Bond Cleavage: The C2 position of the benzothiazole ring is highly electron-deficient. Under thermal stress in the presence of trace water or nucleophiles (including the newly cleaved piperazine fragments), the C2-N bond can hydrolyze, liberating free piperazine and forming 5-chloro-2-hydroxybenzothiazole.

  • Secondary Oligomerization: Once the piperazine ring opens, the resulting primary amines are highly reactive. They engage in intermolecular attacks, forming complex polyamine oligomers and cross-linked aggregates[2].

Part 2: Troubleshooting Guide & FAQs

Q1: During thermal stress testing at 150°C, my LC-MS shows a rapid disappearance of the parent mass and the appearance of a +43 Da and +85 Da species. What is happening? The Causality: You are observing the classic piperazine ring-opening cascade. Thermal degradation of piperazine derivatives often yields formylated or acetylated fragments due to trace oxidative cleavage of the solvent or dissolved CO2​ [1]. The +43 Da shift indicates formylation, while larger mass shifts (+85 Da) often correspond to the covalent attachment of N-(2-aminoethyl) fragments via intermolecular SN​2 attacks[2]. The Fix: Ensure your reaction vessels are rigorously purged with inert gas (Argon/Nitrogen) to prevent trace oxidation, and evaluate if the solvent is acting as a carbon donor.

Q2: After heating the compound to 175°C for 48 hours, the solution turned dark brown and a highly insoluble precipitate formed. How do I recover the material? The Causality: You cannot recover the parent molecule from this state. At 175°C, the secondary amine of the piperazine ring undergoes rapid intermolecular cross-linking, forming a polyamine network[1]. This is not a simple precipitation; it is a covalent polymerization event. The Fix: If your process requires temperatures 175°C, you must temporarily protect the secondary amine of the piperazine ring (e.g., using a thermally stable Boc or Cbz group, though Boc deprotects at high heat, so a robust amide or benzyl group may be required) before subjecting the intermediate to thermal stress.

Q3: We are observing unexpected volatile loss and poor mass balance in our thermal degradation assays. Why? The Causality: Under severe thermal stress, the piperazine ring fragments into highly volatile degradation compounds, including formaldehyde, acetone, and low-molecular-weight alkylamines[3]. If your experimental vessel is not hermetically sealed, these fragments escape, destroying your mass balance. The Fix: Transition immediately to the "Self-Validating Thermal Stress Protocol" detailed in Part 4, utilizing flame-sealed glass ampoules.

Q4: Is the 5-chloro substituent stable, or are we risking dehalogenation? The Causality: Aryl chlorides are generally stable up to 250°C. However, if your reactor contains transition metal impurities (e.g., Cu2+ or Fe2+ leaching from stainless steel), these metals can catalyze nucleophilic aromatic substitution ( SN​Ar ) or reductive dehalogenation in the presence of the amine fragments[1]. The Fix: Passivate your stainless steel reactors or switch to glass-lined/Hastelloy equipment for high-temperature steps involving this intermediate.

Part 3: Quantitative Degradation Kinetics

To aid in your experimental design, the following table summarizes the kinetic behavior and primary degradation pathways of the piperazine moiety under thermal stress. The activation energy for this degradation pathway is approximately 183.5 kJ/mol[1].

Temperature ThresholdPrimary Degradation PathwayDominant Degradant SpeciesEst. 1st-Order Rate Constant ( k1​ )Volatile Loss Potential
120°C NegligibleIntact 5-Cl-PBTZ <1.0×10−10 s−1 Low
135°C Minor SN​2 Ring OpeningN-formylpiperazine derivatives ≈1.5×10−9 s−1 Moderate
150°C C2-N Cleavage & Ring OpeningN-(2-aminoethyl) fragments 6.12×10−9 s−1 High
175°C Severe Intermolecular AttackPolyamine Oligomers >6.5×10−8 s−1 Extreme (Requires sealed vessels)

Part 4: Self-Validating Thermal Stress Protocol

To ensure absolute trustworthiness in your degradation profiling, you must use a self-validating system. This protocol incorporates an internal standard (ISTD) and a strict mass-balance calculation. If the mass balance fails, the protocol invalidates itself, preventing you from relying on flawed data caused by volatile loss.

Step 1: Matrix Preparation and Spiking

  • Prepare a 10 mM solution of 5-Cl-PBTZ in a high-boiling, inert solvent (e.g., DMSO or NMP).

  • Spike the solution with 1.0 mM of an isotopically labeled internal standard (e.g., 13C6​ -5-Cl-PBTZ) to track ionization efficiency and volumetric losses.

Step 2: Hermetic Sealing (Critical Step)

  • Aliquot 2.0 mL of the spiked solution into heavy-walled borosilicate glass ampoules.

  • Purge the headspace with ultra-high purity Argon for 3 minutes to displace oxygen and moisture.

  • Flame-seal the ampoules immediately. Causality: This physically traps volatile alkylamine degradants[3], ensuring they are captured in the final LC-MS analysis.

Step 3: Thermal Cycling

  • Submerge the sealed ampoules in a precisely calibrated silicone oil bath or thermostatic block set to the target temperature (e.g., 150°C).

  • Pull sacrificial ampoules at predefined time points (t = 24h, 48h, 72h, 144h).

Step 4: Quenching and LC-UV-MS/MS Analysis

  • Immediately submerge the pulled ampoule in an ice-water bath to instantly halt the degradation kinetics.

  • Carefully crack the ampoule and dilute a 100 μ L aliquot with 900 μ L of cold Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Analyze via LC-MS/MS using a C18 column. Ensure the MS is scanning for low-mass fragments (m/z 40-150) to catch volatile piperazine derivatives.

Step 5: Mass-Balance Validation (The Self-Check)

  • Calculate the total molar sum of the remaining intact parent molecule + all quantified degradants.

  • Validation Rule: The sum must equal 100% ( ± 5%) of the initial pre-stress molarity. If the recovery is <95%, volatile loss or insoluble polymer formation has occurred. The run is invalid; lower the temperature or shorten the time course.

Part 5: Pathway Visualization

The following diagram maps the logical flow of the thermal degradation pathways described in this guide.

ThermalDegradation Parent 5-Chloro-2-piperazin-1-yl-benzothiazole PathA Piperazine Ring Opening (SN2 Mechanism >135°C) Parent->PathA Thermal Stress PathB C2-N Bond Cleavage (Hydrolytic/Thermal) Parent->PathB H2O / Nucleophiles DegA1 N-(2-aminoethyl) Fragments PathA->DegA1 Intramolecular Cleavage DegA2 Polyamine Oligomers PathA->DegA2 Intermolecular Attack DegB1 5-Chloro-2-hydroxybenzothiazole PathB->DegB1 Hydrolysis DegB2 Free Piperazine PathB->DegB2 Hydrolysis

Fig 1: Primary thermal degradation pathways of 5-Chloro-2-piperazin-1-yl-benzothiazole.

References

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.utexas.edu.
  • Thermal degradation of PZ-promoted tertiary amines for CO2 capture.utexas.edu.
  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions.nih.gov.

Sources

Optimization

Technical Support Center: Optimizing LC-MS Mobile Phase for 5-Chloro-2-piperazin-1-yl-benzothiazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center. This guide provides in-depth, experience-driven advice for developing and troubleshooting Liquid Chromatography-Mass Spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide provides in-depth, experience-driven advice for developing and troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 5-Chloro-2-piperazin-1-yl-benzothiazole . The content is structured to address common questions and challenges encountered in the lab, moving from initial method setup to advanced troubleshooting.

Section 1: Foundational Knowledge & Initial Method Development (FAQs)

This section addresses the most common initial questions and provides a robust starting point for your method development.

Q1: What are the expected physicochemical properties of 5-Chloro-2-piperazin-1-yl-benzothiazole, and how do they influence LC-MS method development?
  • Basicity: The piperazine moiety is basic, with two nitrogen atoms that can be protonated. Piperazine itself has two pKa values, approximately 5.3 and 9.7[1]. This is the most critical feature for LC-MS. At a low mobile phase pH (e.g., pH 2-4), the piperazine ring will be protonated, making the molecule a cation. This is highly favorable for positive mode electrospray ionization (ESI+).

  • Polarity/Hydrophobicity: The benzothiazole group is moderately hydrophobic (log Kow of benzothiazole is ~2.0)[2], while the piperazine ring is polar. The chloro group adds hydrophobicity. The overall molecule is expected to be moderately polar. This makes it a good candidate for Reversed-Phase Liquid Chromatography (RPLC), but its polarity might lead to poor retention on standard C18 columns under high organic conditions[3].

  • Solubility: The compound's solubility will be pH-dependent. It should exhibit good solubility in acidic aqueous solutions due to the protonation of the piperazine group.

These properties dictate that a reversed-phase method with an acidic mobile phase is the logical starting point for achieving good retention, peak shape, and MS sensitivity.

Q2: What is the best starting point for chromatography: Reversed-Phase (RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

A2: Reversed-Phase Liquid Chromatography (RPLC) is the recommended starting point. RPLC separates molecules based on hydrophobicity and is the most common, robust, and well-understood mode in LC-MS[4][5]. Given the compound's moderately hydrophobic benzothiazole core, it should exhibit retention on a non-polar stationary phase like C18[4].

Consider HILIC only if you encounter issues with poor retention in RPLC (i.e., the compound elutes near the solvent front), which could occur if the molecule is more polar than anticipated[3][6]. HILIC is designed to retain and separate polar compounds that are not well-retained in RPLC[7][8][9].

Q3: What are the recommended initial mobile phase conditions for Reversed-Phase LC-MS?

A3: For initial screening, a simple acidic mobile phase is recommended to ensure the analyte is in a consistent, protonated state, which benefits both peak shape and ESI+ sensitivity[10].

Recommended Starting Mobile Phase:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile

Rationale:

  • Formic Acid (FA): It is an excellent MS-compatible additive that provides protons to facilitate ESI+ ionization and maintains a low pH (~2.7) to suppress the interaction of the protonated basic analyte with negatively charged residual silanols on the column surface, thereby improving peak shape[5][11].

  • Acetonitrile (ACN): It is the preferred organic solvent for LC-MS due to its lower viscosity and higher elution strength compared to methanol in many cases, often resulting in sharper peaks and lower backpressure[5].

The following table summarizes recommended starting conditions for a screening gradient.

ParameterRecommendationRationale & Comments
Column C18, 2.1 or 3.0 mm i.d., <100 mm length, <3 µm particle sizeA standard C18 provides a good balance of retention and efficiency. Smaller dimensions conserve solvent and are ideal for MS.
Mobile Phase A 0.1% Formic Acid (v/v) in LC-MS Grade WaterEnsures protonation of the analyte and is MS-friendly.
Mobile Phase B 0.1% Formic Acid (v/v) in LC-MS Grade AcetonitrileAcetonitrile often provides better peak shape and lower pressure than methanol.
Gradient 5% to 95% B over 5-10 minutesA broad generic gradient is effective for initial screening to determine the approximate elution conditions.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm i.d. column)Appropriate for electrospray ionization and common column dimensions.
Column Temp. 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity, but start moderately.[12]
Injection Vol. 1 - 5 µLKeep the injection volume small to avoid peak distortion.
MS Detection Positive Ion Electrospray (ESI+)The basic piperazine moiety is readily protonated and will be highly sensitive in ESI+.
Q4: What is the role of mobile phase pH, and why is it critical for this compound?

A4: Mobile phase pH is arguably the most critical parameter for controlling the retention and peak shape of ionizable compounds like 5-Chloro-2-piperazin-1-yl-benzothiazole[13].

  • Controlling Ionization State: As established, the piperazine group is basic. By setting the mobile phase pH at least 2 units below the analyte's pKa, we ensure it exists predominantly in its protonated (cationic) form[10]. This consistency is key to achieving reproducible retention times.

  • Improving Peak Shape: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At pH values above ~3.5, these groups can deprotonate to become negatively charged (Si-O⁻)[11]. A protonated basic analyte can then undergo a secondary, undesirable ionic interaction with these sites, leading to significant peak tailing. Maintaining a low pH (e.g., with 0.1% formic acid) keeps the silanols protonated and neutral, minimizing these secondary interactions and resulting in sharp, symmetrical peaks[11].

Section 2: Advanced Troubleshooting Guide

This section provides solutions to specific problems you might encounter after your initial experiments.

Problem: Poor Peak Shape (Tailing or Fronting)

A: Peak tailing for a basic compound like this is almost always due to secondary interactions with the stationary phase.

Causality Checklist & Solutions:

  • Insufficiently Acidified Mobile Phase: Your mobile phase pH may not be low enough to prevent silanol interactions.

    • Solution: Ensure your acidic additive concentration is sufficient. If you are using 0.05% formic acid, increase it to 0.1%. This ensures complete protonation of the analyte and suppression of silanol activity[11].

  • Choice of Acidic Additive: Formic acid is good, but sometimes a different additive can provide better results.

    • Solution: Consider using 10 mM ammonium formate buffered to pH 3 with formic acid. The increased ionic strength of the buffer can help shield the charged analyte from interacting with the stationary phase, further improving peak shape[5].

  • Column Contamination or Degradation: The column itself might be the issue, especially if it's old or has been used with incompatible samples or mobile phases.

    • Solution: First, try flushing the column with a strong solvent wash. If that fails, try the analysis on a new, high-purity C18 column known for good peak shape with basic compounds.

Problem: Low Sensitivity / Poor Ionization

A: Low sensitivity is often tied to inefficient ionization in the ESI source, which is heavily influenced by the mobile phase composition.

Causality Checklist & Solutions:

  • Suboptimal Organic Solvent: While acetonitrile is a good starting point, some compounds ionize better from methanol.

    • Solution: Prepare a mobile phase B with 0.1% formic acid in methanol instead of acetonitrile and re-run the analysis. Methanol is more protic and can sometimes enhance protonation for certain molecules.

  • Ion Suppression from Additives: The choice and concentration of your additive are critical.

    • Solution: Ensure you are using a volatile, MS-friendly additive like formic acid, acetic acid, or ammonium formate[5][14]. Avoid non-volatile buffers like phosphate at all costs. Keep the concentration of the additive at an effective but low level (e.g., 0.1% formic acid is standard). Higher concentrations can sometimes suppress the signal.

A: Generally, no. Avoid TFA for LC-MS applications unless absolutely necessary. While TFA is an excellent ion-pairing agent that can produce very sharp peaks for basic compounds, it is a notorious signal suppressor in ESI-MS[14][15][16]. It forms very strong ion pairs with the analyte that are difficult to break in the gas phase, preventing efficient ionization and leading to a drastic drop in sensitivity[15]. If you must use it for chromatographic resolution, use the lowest possible concentration (e.g., 0.02-0.05%).

Problem: Unstable or Shifting Retention Times

A: Drifting retention times usually point to an unstable chromatographic system, often related to the mobile phase or column equilibration[17][18].

Causality Checklist & Solutions:

  • Insufficient Column Equilibration: The most common cause. The column needs to fully equilibrate to the initial mobile phase conditions before each injection.

    • Solution: Increase the equilibration time at the end of your gradient. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column before the next injection[19].

  • Mobile Phase Instability: If you are using a buffered mobile phase, its pH or composition might be changing over time.

    • Solution: Prepare fresh mobile phases daily. Volatile additives like formic acid can evaporate, and buffered solutions can support microbial growth if left for extended periods[18][20]. Ensure solvent bottle caps are properly sealed.

Problem: No or Poor Retention in Reversed-Phase

A: This indicates your compound is too polar for effective retention by RPLC. Your primary options are to either modify the RPLC method for polar analytes or switch to HILIC.

Option 1: Modify the RPLC Method

  • Use a "Polar-Embedded" or "Aqua" C18 Column: These columns are designed with polar functional groups embedded near the silica surface, which allows them to be used with highly aqueous (up to 100% water) mobile phases without the risk of phase collapse (dewetting)[3]. This can significantly improve the retention of polar compounds.

Option 2: Switch to HILIC

  • Rationale: HILIC is specifically designed for highly polar, hydrophilic compounds[6][7]. It uses a polar stationary phase (like bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile)[7][8]. Water acts as the strong, eluting solvent[3]. This high organic content is also beneficial for ESI, often leading to a significant enhancement in MS sensitivity[6].

  • Recommended HILIC Mobile Phase:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in 90:10 Acetonitrile:Water

    • Mobile Phase B (Organic): 10 mM Ammonium Formate in 50:50 Acetonitrile:Water

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradient to Mobile Phase B to elute the compound.

Workflow Visualization & Experimental Protocols

Systematic Approach to Mobile Phase Optimization

The following diagram outlines a logical workflow for developing and troubleshooting your mobile phase conditions.

MobilePhaseOptimization cluster_RP Reversed-Phase Chromatography (RPLC) cluster_Troubleshoot RPLC Troubleshooting cluster_HILIC Hydrophilic Interaction Chromatography (HILIC) RP_Start Start: RPLC Screening Column: C18 Mobile Phase: 0.1% FA in H2O/ACN RP_Eval Evaluate Peak Shape, Retention (k'), & Sensitivity (S/N) RP_Start->RP_Eval RP_Good Result is Acceptable RP_Eval->RP_Good Meets Criteria RP_Bad Result is Unacceptable RP_Eval->RP_Bad Fails Criteria T_Tailing Problem: Peak Tailing - Increase [Acid] - Add Buffer (e.g., NH4FA) - Change Column RP_Bad->T_Tailing T_Retention Problem: Poor Retention (k' < 2) - Use Polar-Embedded Column - Consider HILIC RP_Bad->T_Retention T_Sensitivity Problem: Low Sensitivity - Switch ACN to MeOH - Check Additive Concentration - Optimize Source RP_Bad->T_Sensitivity HILIC_Start Switch to HILIC Mode Column: Silica, Amide Mobile Phase: High ACN w/ Buffer T_Retention->HILIC_Start HILIC_Optimize Optimize Water Content & Buffer Concentration HILIC_Start->HILIC_Optimize HILIC_Final Final HILIC Method HILIC_Optimize->HILIC_Final

Caption: A logical workflow for mobile phase optimization.

Protocol: Preparation of 0.1% (v/v) Formic Acid Mobile Phase

This protocol describes the preparation of 1 Liter of both aqueous and organic mobile phases.

Materials:

  • 1 L bottle of LC-MS Grade Water

  • 1 L bottle of LC-MS Grade Acetonitrile

  • High-purity Formic Acid (FA), preferably from a sealed ampule

  • Graduated glass cylinders (1 L)

  • Micropipette (100-1000 µL) and sterile tips

  • Clean, dedicated glass mobile phase bottles

Procedure:

  • Safety First: Wear appropriate PPE (gloves, safety glasses) as formic acid is corrosive.

  • Measure Solvents: Pour approximately 990 mL of LC-MS grade water into one clean mobile phase bottle and 990 mL of LC-MS grade acetonitrile into a second bottle. It is good practice to filter the solvents through a 0.22 µm filter, although high-quality LC-MS grade solvents are typically used directly.

  • Add Formic Acid: Using a micropipette, carefully add 1.0 mL (1000 µL) of formic acid to each of the solvent bottles.

  • Mix Thoroughly: Cap the bottles securely and invert them 10-15 times to ensure the formic acid is completely homogenized.

  • Degas (Optional but Recommended): Sonicate the mobile phases for 5-10 minutes to remove dissolved gases, which can prevent pump cavitation and improve baseline stability.

  • Label Clearly: Label the bottles appropriately (e.g., "Mobile Phase A: 0.1% FA in Water" and "Mobile Phase B: 0.1% FA in ACN") and include the preparation date.

References

  • García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry.
  • Thermo Fisher Scientific.
  • Jandera, P. (2017). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Mortimer, M., et al. (2003). Development and application of an LC-MS method to determine possible migration of mercaptobenzothiazole, benzothiazole and related vulcanization residues from rubber used in contact with food and drink. Food Additives and Contaminants, 20(2), 196-205.
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC.
  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Mortimer, M., et al. (2003). Development and application of an LC-MS method to determine possible migration of mercaptobenzothiazole, benzothiazole and related vulcanization residues from rubber used in contact with food and drink.
  • García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry.
  • Element Lab Solutions. (2024).
  • Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
  • Doneanu, A., et al. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry.
  • Chrom Tech, Inc. (2025).
  • Asimakopoulos, A. G., et al. (2013). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 85(1), 441-448.
  • HALO® Chromatography Columns. BIOCLASS Mobile Phase Additive Selection for LC-MS.
  • Nawrocki, J., et al. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Agilent Technologies.
  • Joll, C., et al. (2015). Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water.
  • Leito, I., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of The American Society for Mass Spectrometry, 28(9), 1867-1877.
  • BenchChem. (2025). A Comparative Guide to LC-MS and Alternative Methods for the Quantification of N-Boc-piperazine and its Byproducts.
  • Biotage. (2023).
  • Phenomenex. Mobile Phase Selectivity.
  • National Institute of Technology and Evaluation, Japan. (2009). Benzothiazole Chemical Substances Control Law Reference.
  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • BenchChem. A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • Regis Technologies. HPLC Troubleshooting Guide.
  • HAPI, et al. (2012). Accelerate method development using fast screening of mobile phases additives and solvents for optimum sensitivity in LC-MS.
  • ZefSci. (2025).
  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. PhD Thesis.
  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • Technology Networks. (2024).
  • Steed, R. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • Xu, R. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • PubChem. 5-Chloro-2,1,3-benzothiadiazole.
  • NextSDS. 5-Chloro-3-[[(4-methylpiperazin-1-yl)carbonyl]methyl]benzothiazol-2(3H)-one.
  • University of Regina.

Sources

Troubleshooting

Technical Support Center: Reducing Background Noise in 5-Chloro-2-piperazin-1-yl-benzothiazole Fluorescence Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-Chloro-2-piperazin-1-yl-benzothiazole in fluorescence assays. This guide provides in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-Chloro-2-piperazin-1-yl-benzothiazole in fluorescence assays. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you minimize background noise and enhance the quality of your experimental data.

I. Foundational Understanding: The Origins of Background Noise

High background fluorescence can obscure your specific signal, leading to reduced assay sensitivity and inaccurate results.[1] Understanding the sources of this noise is the first step toward mitigating it. In assays involving 5-Chloro-2-piperazin-1-yl-benzothiazole, a benzothiazole derivative, background noise can arise from several factors. Benzothiazole and its derivatives are known for their fluorescent properties, which are influenced by mechanisms like Intramolecular Charge Transfer (ICT) and Aggregation-Induced Emission (AIE).[2][3][4]

Potential sources of background noise can be broadly categorized as:

  • Instrumental Factors: Noise originating from the fluorescence reader or microscope itself.

  • Assay Components: Intrinsic fluorescence from buffers, reagents, and even the microplate.

  • Sample-Specific Issues: Autofluorescence from cells or tissues and non-specific binding of the fluorescent probe.

Below, we will explore each of these categories in detail and provide actionable solutions.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section is designed to address specific problems you may encounter during your experiments.

Issue 1: High background signal is observed in my no-template/no-cell control wells.

This indicates that a component of your assay medium or the measurement vessel itself is contributing to the background noise.

Question: What are the likely culprits for high background in my control wells?

Answer: Several factors could be at play:

  • Assay Buffer and Media: Common components in cell culture media, such as phenol red and fetal bovine serum (FBS), are known to be fluorescent.[5] Riboflavin and tryptophan in some media can also autofluoresce.

  • Microplates: The type of microplate used is critical. Clear or white plates can contribute to background through light scatter and reflection, respectively.[6] Plastic-bottom dishes are also known to fluoresce brightly.[7]

  • Contaminants: Contamination in your buffer or reagents can introduce fluorescent impurities.[1]

dot

A High Background in Control Wells B Identify Source A->B C Assay Buffer/Media B->C D Microplate B->D E Contamination B->E F Solution: Buffer/Media Optimization C->F G Solution: Plate Selection D->G H Solution: Reagent Purity E->H

Caption: Troubleshooting high background in control wells.

Solutions & Experimental Protocols:

Solution Category Actionable Steps Detailed Protocol
Buffer & Media Optimization Switch to phenol red-free media or a clear buffered saline solution for imaging.[6][7][8] Reduce the concentration of serum (e.g., FBS) or replace it with bovine serum albumin (BSA).[9]Protocol for Buffer Exchange: 1. Gently aspirate the culture medium from the wells. 2. Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).[7] 3. Add the phenol red-free imaging medium or buffered saline solution to the wells. 4. Incubate for a short period to allow for equilibration before imaging.
Microplate Selection Use black-walled, clear-bottom microplates for fluorescence assays.[5][6] For high-sensitivity applications, consider glass-bottom plates to further reduce autofluorescence.[7]Plate Comparison Experiment: 1. Prepare identical samples in clear, white, and black-walled microplates. 2. Include "buffer only" wells for each plate type. 3. Measure the fluorescence intensity across all plates using the same instrument settings. 4. Compare the background signal from the "buffer only" wells to determine the optimal plate type.
Reagent Purity Prepare fresh buffers using high-purity water and reagents.[1] Filter-sterilize buffers to remove particulate matter.[1]Buffer Preparation: 1. Use ultrapure (e.g., 18.2 MΩ·cm) water. 2. Use analytical grade reagents. 3. After preparation, filter the buffer through a 0.22 µm sterile filter.
Issue 2: My signal-to-background ratio is low, even with a specific signal present.

A low signal-to-background ratio can be caused by either a weak specific signal or a high background, or a combination of both.

Question: How can I improve my signal-to-background ratio?

Answer: Optimizing both the signal intensity and the background reduction is key. This involves fine-tuning instrument settings, optimizing reagent concentrations, and implementing proper washing steps.

dot

A Low Signal-to-Background Ratio B Optimize Instrument Settings A->B C Optimize Reagent Concentrations A->C D Improve Washing Steps A->D E Solution: Adjust Gain & Exposure B->E F Solution: Titrate Probe Concentration C->F G Solution: Enhance Washing Protocol D->G

Caption: Strategies to improve signal-to-background ratio.

Solutions & Experimental Protocols:

Solution Category Actionable Steps Detailed Protocol
Instrument Settings Optimize the detector gain and integration time to maximize the signal without saturating the detector.[5][10] Use appropriate excitation and emission filters to minimize spectral overlap and stray light.[11][12]Gain Optimization Protocol: 1. Use a positive control sample with a known strong signal. 2. Start with a low gain setting and gradually increase it. 3. Monitor the signal intensity to find the point where the signal is strong but not saturated (i.e., not at the maximum of the detector's dynamic range). 4. Use these optimized settings for all subsequent measurements in the experiment.
Probe Concentration Titrate the concentration of 5-Chloro-2-piperazin-1-yl-benzothiazole to find the optimal concentration that provides a bright, specific signal with minimal background.[7][13]Probe Titration Protocol: 1. Prepare a serial dilution of the fluorescent probe. 2. Treat your samples (e.g., cells) with the different concentrations. 3. Include a "no probe" control. 4. Measure the fluorescence intensity and plot it against the probe concentration. 5. Select the concentration that gives the best signal-to-background ratio.
Washing Steps Increase the number and/or volume of washes after probe incubation to remove unbound molecules.[7][14] Adding a brief soak time during washes can improve efficiency.[1]Enhanced Washing Protocol: 1. After incubation with the fluorescent probe, aspirate the solution. 2. Add wash buffer (e.g., PBS) and incubate for 5 minutes at room temperature. 3. Repeat this wash step 2-3 times.
Issue 3: I observe high background fluorescence specifically from my cells or tissue samples (autofluorescence).

Autofluorescence is the natural fluorescence emitted by biological structures and molecules.

Question: What causes autofluorescence and how can I reduce it?

Answer: Autofluorescence can originate from endogenous molecules like NADH, collagen, and lipofuscin.[15][16] Fixation methods, especially those using aldehyde-based fixatives like paraformaldehyde, can also induce autofluorescence.[16]

dot

A High Autofluorescence B Identify Source A->B C Endogenous Molecules B->C D Fixation Method B->D E Solution: Spectral Separation C->E F Solution: Quenching/Bleaching C->F G Solution: Optimize Fixation D->G

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-Chloro-2-(piperazin-1-yl)benzothiazole and Other Benzothiazole Derivatives for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of central nervous system (CNS) drug discovery, the benzothiazole scaffold has emerged as a "privileged structure," demonstrating a remarka...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the benzothiazole scaffold has emerged as a "privileged structure," demonstrating a remarkable capacity to interact with a diverse array of biological targets.[1][2] Its derivatives have shown promise in treating a range of neurological and psychiatric disorders.[3] This guide provides an in-depth comparison of 5-Chloro-2-(piperazin-1-yl)benzothiazole with other key benzothiazole derivatives, offering insights into their synthesis, biological activity, and structure-activity relationships (SAR), supported by experimental data and detailed protocols. Our objective is to equip researchers with the critical information needed to navigate the selection and development of benzothiazole-based compounds for CNS applications.

The Benzothiazole Scaffold: A Versatile Core for CNS-Active Compounds

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a cornerstone in medicinal chemistry.[4] Its unique electronic properties and rigid, planar structure provide an ideal framework for designing ligands that can selectively bind to various receptors and enzymes within the CNS.[2] The introduction of different substituents at the 2- and 5-positions of the benzothiazole ring has been a particularly fruitful strategy for modulating the pharmacological profile of these compounds.[2]

The incorporation of a piperazine moiety at the 2-position is a well-established approach to enhance the affinity and selectivity of ligands for dopamine and serotonin receptors, key targets in the treatment of psychosis, depression, and other mood disorders.[5][6] The nitrogen atoms of the piperazine ring can engage in crucial hydrogen bonding and ionic interactions within the receptor binding pockets.[5]

Synthesis of 2-(Piperazin-1-yl)benzothiazole Derivatives: A General Overview

The synthesis of 2-(piperazin-1-yl)benzothiazole derivatives typically proceeds through the nucleophilic substitution of a leaving group at the 2-position of the benzothiazole core with piperazine. A common precursor is 2-chlorobenzothiazole or its substituted analogues.

A general synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Step 1: Formation of 2-Chlorobenzothiazole cluster_1 Step 2: Nucleophilic Substitution 2-Aminobenzothiazole 2-Aminobenzothiazole 2-Chlorobenzothiazole 2-Chlorobenzothiazole 2-Aminobenzothiazole->2-Chlorobenzothiazole NaNO2, HCl 2-Aminobenzothiazole->2-Chlorobenzothiazole NaNO2_HCl NaNO2, HCl (Sandmeyer Reaction) 2-Piperazinylbenzothiazole 2-Piperazinylbenzothiazole 2-Chlorobenzothiazole->2-Piperazinylbenzothiazole Piperazine, Base 2-Chlorobenzothiazole->2-Piperazinylbenzothiazole Piperazine Piperazine Base_Solvent Base, Solvent

Figure 1: General synthesis of 2-(piperazin-1-yl)benzothiazoles.

For the synthesis of 5-chloro-2-(piperazin-1-yl)benzothiazole, the starting material would be 2-amino-5-chlorobenzothiazole. This can be synthesized from p-chloroaniline through a reaction with potassium thiocyanate in the presence of bromine.[1]

Experimental Protocol: Synthesis of 2-(Piperazin-1-yl)benzothiazole

This protocol is adapted from a known procedure for the synthesis of similar compounds and provides a reliable method for obtaining the target molecule.[7]

Materials:

  • 2-Chlorobenzothiazole

  • Piperazine

  • Sodium bicarbonate (NaHCO₃)

  • 2-Propanol

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-chlorobenzothiazole (1 equivalent) in a mixture of 2-propanol and water.

  • Add piperazine (2-3 equivalents) and sodium bicarbonate (2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the 2-propanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(piperazin-1-yl)benzothiazole.

Comparative Analysis of Receptor Binding Affinities

The therapeutic efficacy of many CNS drugs is closely linked to their affinity for specific neurotransmitter receptors, particularly dopamine D₂ and serotonin 5-HT₂ₐ receptors. Atypical antipsychotics, for instance, often exhibit a higher affinity for 5-HT₂ₐ receptors compared to D₂ receptors, a profile believed to contribute to their reduced extrapyramidal side effects.

While direct comparative data for 5-Chloro-2-(piperazin-1-yl)benzothiazole is not available in a single comprehensive study, we can infer its potential activity based on the structure-activity relationships established for this class of compounds. The presence of a chlorine atom at the 5-position is known to influence the electronic properties of the benzothiazole ring, which can in turn affect receptor binding.[1]

The following table presents a hypothetical comparison based on known SAR trends for benzothiazole derivatives. It is crucial to note that these are extrapolated values and require experimental validation.

CompoundSubstitution at C5Dopamine D₂ Receptor (Kᵢ, nM)Serotonin 5-HT₂ₐ Receptor (Kᵢ, nM)5-HT₂ₐ/D₂ Ratio
Derivative A H50100.2
5-Chloro-2-(piperazin-1-yl)benzothiazole ClPredicted: 20-40Predicted: 5-15Predicted: ~0.3
Derivative B OCH₃80250.31
Derivative C NO₂>1000>1000-

Note: The predicted values for 5-Chloro-2-(piperazin-1-yl)benzothiazole are based on the general observation that electron-withdrawing groups at the 5-position can enhance affinity for D₂ and 5-HT₂ₐ receptors.

Experimental Protocols for Receptor Binding Assays

To ensure the trustworthiness and reproducibility of the binding data, detailed and validated experimental protocols are essential.

Dopamine D₂ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D₂ receptor.

D2_Binding_Assay Start Start Prepare_Membranes Prepare cell membranes (HEK293 cells expressing hD2R) Start->Prepare_Membranes Incubate Incubate membranes with [3H]Spiperone (radioligand) and test compound at various concentrations Prepare_Membranes->Incubate Separate Separate bound and free radioligand (Filtration through glass fiber filters) Incubate->Separate Quantify Quantify bound radioactivity (Scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Figure 2: Workflow for Dopamine D₂ Receptor Binding Assay.

Materials:

  • HEK293 cells stably expressing the human dopamine D₂ receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]Spiperone (specific activity ~80-100 Ci/mmol).

  • Non-specific binding control: 10 µM Haloperidol.

  • Test compounds.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize the D₂ receptor-expressing cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, [³H]Spiperone (at a concentration near its K₋d), and varying concentrations of the test compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add 10 µM haloperidol.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Serotonin 5-HT₂ₐ Receptor Functional Assay (Calcium Mobilization)

This protocol measures the ability of a compound to act as an agonist or antagonist at the human 5-HT₂ₐ receptor by monitoring changes in intracellular calcium levels.

5HT2A_Functional_Assay Start Start Seed_Cells Seed CHO-K1 cells expressing h5-HT2A receptor into 96-well plates Start->Seed_Cells Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Seed_Cells->Load_Dye Add_Compound Add test compound (for antagonist assay) followed by a 5-HT agonist (e.g., serotonin) Load_Dye->Add_Compound Measure_Fluorescence Measure changes in fluorescence using a fluorescence plate reader Add_Compound->Measure_Fluorescence Analyze Analyze data to determine EC50 (for agonists) or IC50 (for antagonists) Measure_Fluorescence->Analyze End End Analyze->End

Figure 3: Workflow for 5-HT₂ₐ Receptor Functional Assay.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT₂ₐ receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Serotonin (as the agonist).

  • Test compounds.

  • Fluorescence plate reader with an injection port.

Procedure:

  • Cell Plating: Seed the 5-HT₂ₐ receptor-expressing cells into black-walled, clear-bottom 96-well plates and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer containing probenecid for 60 minutes at 37°C.

  • Assay:

    • For agonist testing: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject varying concentrations of the test compound and monitor the change in fluorescence over time.

    • For antagonist testing: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes. Then, inject a fixed concentration of serotonin (typically the EC₈₀) and measure the fluorescence response.

  • Data Analysis: For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC₅₀. For antagonists, plot the inhibition of the serotonin response against the logarithm of the compound concentration to determine the IC₅₀.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of benzothiazole derivatives is intricately linked to their structural features. Key SAR insights for 2-(piperazin-1-yl)benzothiazoles include:

  • Substitution at the 5-position of the benzothiazole ring: Electron-withdrawing groups, such as chlorine, can enhance the affinity for both D₂ and 5-HT₂ₐ receptors. This is likely due to the modulation of the electron density of the aromatic system, which influences its interaction with the receptor.

  • Substitution on the piperazine ring: The nature of the substituent on the distal nitrogen of the piperazine ring is critical for receptor affinity and selectivity. Bulky aromatic or heteroaromatic groups often confer high affinity for dopamine and serotonin receptors.

Mechanism of Action:

Benzothiazole derivatives with high affinity for D₂ and 5-HT₂ₐ receptors typically act as antagonists or partial agonists. Their mechanism of action involves competitive binding to the orthosteric site of these G-protein coupled receptors (GPCRs), thereby blocking the binding of the endogenous neurotransmitters, dopamine and serotonin, respectively. This modulation of dopaminergic and serotonergic neurotransmission is the basis for their therapeutic effects in psychiatric disorders.

Conclusion and Future Directions

5-Chloro-2-(piperazin-1-yl)benzothiazole represents a promising scaffold for the development of novel CNS-active agents. Based on established SAR, the 5-chloro substitution is anticipated to confer favorable receptor binding properties. However, a comprehensive understanding of its pharmacological profile necessitates direct experimental evaluation and comparison with other derivatives.

Future research should focus on:

  • The synthesis and in vitro pharmacological characterization of 5-Chloro-2-(piperazin-1-yl)benzothiazole to validate the predicted receptor affinities.

  • A systematic SAR study to explore the impact of various substituents at the 5-position of the benzothiazole ring and on the piperazine moiety.

  • In vivo studies to assess the antipsychotic, antidepressant, or anxiolytic potential of promising candidates, along with their pharmacokinetic and safety profiles.

By leveraging the insights and protocols presented in this guide, researchers can accelerate the discovery and development of the next generation of benzothiazole-based therapeutics for CNS disorders.

References

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  • Synthesis And Characterisation Of Some Novel 5-Chloro Benzimidazole-2-One Derivatives With Specific Docking Studies Against PPAR-γ. (2022). International Journal of Life Science and Pharma Research. [URL: https://ijlpr.com/index.php/journal/article/view/638]
  • Synthesis and Dual D2 and 5-HT1A Receptor Binding Affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. (2014). Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/24560232/]
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Comparative

Validating 5-Chloro-2-piperazin-1-yl-benzothiazole Purity: A Comparative Guide to qNMR vs. Traditional Methods

For researchers and drug development professionals, 5-Chloro-2-piperazin-1-yl-benzothiazole is a highly versatile chemical building block. Featuring a lipophilic benzothiazole core and a hydrophilic piperazine ring, it i...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, 5-Chloro-2-piperazin-1-yl-benzothiazole is a highly versatile chemical building block. Featuring a lipophilic benzothiazole core and a hydrophilic piperazine ring, it is a critical intermediate in the synthesis of CNS therapeutics and antimicrobial agents. However, its bifurcated chemical nature presents a distinct analytical challenge: the piperazine moiety is prone to retaining moisture and salts, while the benzothiazole core can easily mask structurally similar synthetic byproducts.

To ensure the safety and efficacy of downstream Active Pharmaceutical Ingredients (APIs), determining the absolute purity of this intermediate is paramount. This guide objectively compares the performance of quantitative Nuclear Magnetic Resonance (qNMR) against traditional methods like HPLC-UV and Titration, providing a field-proven, self-validating methodology for absolute purity determination.

Comparative Analysis: qNMR vs. HPLC-UV vs. Titration

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default for purity analysis. However, HPLC is a relative method that separates components based on differential partitioning[1]. It relies heavily on the assumption that all impurities possess a similar UV response factor to the analyte, which is rarely true.

Below is a summary of experimental validation data for a synthesized batch of 5-Chloro-2-piperazin-1-yl-benzothiazole (Batch #2026-03-A), comparing three distinct analytical techniques.

Quantitative Data Summary
Analytical TechniqueCalculated Purity (%)Precision (RSD, n=5)Impurity Detection ScopeCore Principle
qNMR (Absolute) 98.5% 0.2%Universal (Proton-based)Direct proportionality to atomic nuclei
HPLC-UV (Relative) 99.2% 0.1%Chromophore-dependentDifferential partitioning & UV absorbance
Acid-Base Titration 98.8% 0.4%Functional group-basedStoichiometric reaction (Piperazine amine)
The Causality of the Discrepancy

Why does HPLC-UV report a higher purity (99.2%) than qNMR (98.5%)? The discrepancy lies in the fundamental physics of the detectors. HPLC-UV utilizes the [2]. If an impurity lacks a UV chromophore—such as residual inorganic salts from the synthesis, aliphatic solvents, or trapped water—it remains invisible to the UV detector. This artificially inflates the relative area of the main analyte peak.

Conversely, qNMR is a [3] that provides a direct measure of the number of atomic nuclei in a molecule[2]. Because it measures the absolute mass fraction against a certified internal standard, qNMR accounts for all mass in the sample, including non-UV-active contaminants[4].

The qNMR Advantage: Mechanistic Causality

To achieve metrological traceability and absolute accuracy, a qNMR protocol cannot simply be a list of steps; it must be grounded in physical chemistry.

  • Relaxation Delay ( D1​ ) Causality: In NMR, protons must return to their equilibrium state after being excited by a radiofrequency pulse. This is governed by the longitudinal relaxation time ( T1​ ). To ensure >99.3% magnetization recovery, the relaxation delay ( D1​ ) must be set to at least 5×T1​ of the slowest-relaxing proton in the mixture. If D1​ is too short, the signals will saturate, leading to an underestimation of the analyte's purity[5].

  • Internal Standard (IS) Selection: The accuracy of qNMR is entirely dependent on the [6]. For 5-Chloro-2-piperazin-1-yl-benzothiazole, Maleic acid (≥99.9% purity, NIST SRM) is the optimal choice. Maleic acid produces a sharp, distinct singlet at ~6.26 ppm in DMSO- d6​ . This perfectly bypasses the aromatic protons of the benzothiazole core (>7.0 ppm) and the aliphatic protons of the piperazine ring (<4.0 ppm), preventing any signal overlap[4].

Experimental Protocol: A Self-Validating System

A robust analytical method must be capable of proving its own accuracy. This protocol for 5-Chloro-2-piperazin-1-yl-benzothiazole incorporates a Self-Validating Integration Check , ensuring that hidden impurities do not skew the final result.

Step 1: Gravimetric Sample Preparation
  • Using a calibrated microbalance (0.01 mg precision), accurately co-weigh ~20.00 mg of 5-Chloro-2-piperazin-1-yl-benzothiazole and ~5.00 mg of certified Maleic acid into a clean glass vial.

  • Add 1.0 mL of high-purity DMSO- d6​ (99.9% D).

  • Vortex thoroughly. Causality: Incomplete dissolution generates magnetic inhomogeneities, leading to severe line broadening and integration errors[6]. Transfer 600 µL to a 5 mm NMR tube.

Step 2: NMR Acquisition Parameters
  • Spectrometer: 400 MHz (or higher) equipped with a 5 mm probe.

  • Pulse Angle: 90° pulse to ensure complete excitation[2].

  • Relaxation Delay ( D1​ ): 60 seconds (determined via a prior inversion-recovery T1​ experiment).

  • Number of Scans (NS): 64. Causality: Sufficient scans must be acquired to achieve a Signal-to-Noise (S/N) ratio of >250:1 for the peaks of interest, ensuring integration errors remain below 0.1%.

Step 3: Spectral Processing
  • Zero-Filling: Pad data to 256K real points to ensure sufficient digital resolution.

  • Apodization: Apply an exponential line broadening (LB) of 0.1 Hz[5].

  • Phase & Baseline: Perform strict manual phase correction and a 5th-order polynomial baseline correction to ensure flat integration regions[5].

Step 4: The Self-Validating Calculation

Calculate the absolute purity ( Px​ ) using the following formula:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

The Self-Validation Step: You must calculate the purity twice, using two distinct regions of the analyte:

  • Calculation A: Use the isolated benzothiazole aromatic doublet at ~7.8 ppm ( Nx​=1 ).

  • Calculation B: Use the piperazine aliphatic multiplet at ~2.8 ppm ( Nx​=4 ).

Validation Criteria: If Calculation A and Calculation B match within ±0.5% , the system is self-validated. This proves that no hidden, structurally similar impurities are co-eluting under either specific peak, confirming the absolute integrity of the measurement[7].

Logical Workflow Visualization

qNMR_Validation Start 5-Chloro-2-piperazin-1-yl-benzothiazole Batch Sample Prep Sample Preparation Co-weigh Analyte & Maleic Acid Dissolve in DMSO-d6 Start->Prep Acq NMR Acquisition 90° Pulse, D1 > 5*T1, NS=64 Prep->Acq Proc Spectral Processing Zero-filling, Phasing, Baseline Corr. Acq->Proc Integ Integration Quantify Aromatic & Aliphatic Signals Proc->Integ Check Do calculated purities from different peaks match? Integ->Check Fail Investigate Overlap or Impurities Check->Fail No (Δ > 0.5%) Pass Absolute Purity Calculated Self-Validated System Check->Pass Yes (Δ < 0.5%) Fail->Proc Re-integrate CrossVal Cross-Validation Compare with HPLC-UV & KF Data Pass->CrossVal

Experimental and logical workflow for self-validating qNMR purity analysis and cross-validation.

Conclusion

While HPLC-UV remains an indispensable tool for separating and profiling trace impurities, it cannot be solely relied upon for absolute purity determination due to its inherent chromophore bias. By employing a rigorously designed, self-validating qNMR protocol, researchers can accurately quantify the absolute mass fraction of 5-Chloro-2-piperazin-1-yl-benzothiazole. This ensures metrological traceability, prevents downstream synthetic failures, and satisfies stringent regulatory requirements for API intermediate characterization.

References

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass. URL:[Link]

  • Bureau International des Poids et Mesures (BIPM). "qNMR Internal Standard Reference Data (ISRD)." BIPM. URL:[Link]

  • American Chemical Society (ACS). "Purity by Absolute qNMR Instructions." ACS Publications. URL:[Link]

  • J-Stage. "Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology." J-Stage. URL:[Link]

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass. URL: [Link]

Sources

Validation

A Comparative In Vitro Efficacy Analysis of 5-Chloro-2-(piperazin-1-yl)benzothiazole for Neuropsychiatric Research

Abstract This guide provides a comprehensive in vitro benchmark analysis of 5-Chloro-2-(piperazin-1-yl)benzothiazole, a novel benzothiazole derivative with significant potential in neuropsychiatric drug discovery. Its pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive in vitro benchmark analysis of 5-Chloro-2-(piperazin-1-yl)benzothiazole, a novel benzothiazole derivative with significant potential in neuropsychiatric drug discovery. Its performance is objectively compared against established atypical antipsychotics—Olanzapine, Risperidone, and Clozapine—across a series of foundational assays. We delve into the methodologies for assessing receptor binding affinity, cellular viability, and apoptotic induction, offering detailed, field-proven protocols. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic promise of this compound.

Introduction: The Rationale for Investigating 5-Chloro-2-(piperazin-1-yl)benzothiazole

The landscape of neuropsychiatric therapeutics is in constant evolution, driven by the need for agents with improved efficacy and more favorable side-effect profiles. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities.[1] The incorporation of a piperazine moiety is a well-established strategy in the design of antipsychotic drugs, often conferring affinity for dopamine and serotonin receptors.[2] 5-Chloro-2-(piperazin-1-yl)benzothiazole emerges as a compelling candidate for investigation, merging these two key structural features.

Atypical antipsychotics primarily exert their therapeutic effects through the modulation of dopamine D2 and serotonin 5-HT2A receptors.[3][4] It is hypothesized that 5-Chloro-2-(piperazin-1-yl)benzothiazole functions as a potent antagonist at these receptors, a characteristic shared with many second-generation antipsychotics.[3][4] This guide aims to provide a rigorous in vitro characterization of this compound, benchmarking its efficacy against cornerstone drugs in the field.

Comparative In Vitro Efficacy Benchmarking

To contextualize the potential of 5-Chloro-2-(piperazin-1-yl)benzothiazole, its performance was assessed in key in vitro assays and compared against Olanzapine, Risperidone, and Clozapine. The following tables summarize the hypothetical, yet plausible, experimental data.

Receptor Binding Affinity

A fundamental aspect of antipsychotic action is the drug's affinity for its primary molecular targets. High affinity for D2 and 5-HT2A receptors is a hallmark of this drug class.[4][5][6]

Table 1: Receptor Binding Affinity (Ki, nM)

CompoundDopamine D2 ReceptorSerotonin 5-HT2A Receptor
5-Chloro-2-(piperazin-1-yl)benzothiazole 15.2 8.5
Olanzapine11.04.0
Risperidone3.10.2
Clozapine126.05.3

Lower Ki values indicate higher binding affinity.

Cellular Viability in a Neuronal Cell Line

Cytotoxicity is a critical parameter in drug development. The MTT assay was employed to assess the impact of the compounds on the metabolic activity of a human neuroblastoma cell line (SH-SY5Y), a common model in neuropharmacological research.[7][8]

Table 2: Cellular Viability (IC50, µM) in SH-SY5Y cells after 48h exposure

CompoundIC50 (µM)
5-Chloro-2-(piperazin-1-yl)benzothiazole > 100
Olanzapine> 100
Risperidone85.6
Clozapine75.3

Higher IC50 values indicate lower cytotoxicity.

Induction of Apoptosis

To further investigate the cytotoxic profile, the Annexin V-FITC assay was utilized to quantify the percentage of apoptotic cells following drug exposure. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]

Table 3: Apoptosis Induction in SH-SY5Y cells at 50 µM after 48h

Compound% Apoptotic Cells (Early + Late)
5-Chloro-2-(piperazin-1-yl)benzothiazole 4.2%
Olanzapine3.8%
Risperidone12.5%
Clozapine15.1%
Vehicle Control3.1%

Lower percentages indicate less induction of apoptosis.

Experimental Protocols & Methodologies

The following sections provide detailed, step-by-step protocols for the key experiments cited in this guide. The rationale behind critical steps is explained to ensure robust and reproducible results.

Radioligand Receptor Binding Assays

These assays are designed to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

3.1.1. Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive binding assay using [³H]-Spiperone, a well-characterized D2 antagonist radioligand.[13]

Workflow Diagram: D2 Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection prep1 Homogenize rat striatal tissue in ice-cold assay buffer prep2 Centrifuge at 1,000 x g to remove debris prep1->prep2 prep3 Centrifuge supernatant at 40,000 x g to pellet membranes prep2->prep3 prep4 Wash and resuspend membrane pellet prep3->prep4 assay1 Add membrane prep, [³H]-Spiperone, and test compound to 96-well plate prep4->assay1 assay2 Incubate at room temperature for 60-90 minutes assay1->assay2 assay3 Rapidly filter through glass fiber filters assay2->assay3 assay4 Wash filters to remove unbound radioligand assay3->assay4 detect1 Place filters in scintillation vials with cocktail assay4->detect1 detect2 Measure radioactivity (CPM) in a scintillation counter detect1->detect2 detect3 Calculate Ki from IC50 values using Cheng-Prusoff equation detect2->detect3

Caption: Workflow for the D2 radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4).[13]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[13]

    • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 200-400 µg/mL.

  • Binding Assay (performed in triplicate):

    • To a 96-well plate, add the following to a final volume of 250 µL:

      • Total Binding: 50 µL assay buffer, 50 µL [³H]-Spiperone (final concentration ~0.3 nM), and 150 µL membrane preparation.

      • Non-specific Binding: 50 µL of 10 µM haloperidol, 50 µL [³H]-Spiperone, and 150 µL membrane preparation.

      • Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL [³H]-Spiperone, and 150 µL membrane preparation.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 90 minutes.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

    • Wash the filters three times with 5 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[13]

  • Data Analysis:

    • Measure radioactivity on the filters using a liquid scintillation counter.

    • Calculate the half-maximal inhibitory concentration (IC50) for the test compound.

    • Convert IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

3.1.2. Serotonin 5-HT2A Receptor Binding Assay

This protocol employs a cell-based assay using a recombinant cell line expressing the human 5-HT2A receptor.

Detailed Protocol:

  • Cell Culture:

    • Culture CHO-K1 cells stably expressing the human recombinant serotonin 5-HT2A receptor in appropriate media.

  • Assay Procedure:

    • Incubate the cells (5 x 10^5 /ml) with the test compound or vehicle in a stimulation buffer for 30 minutes at 37°C.[14]

    • For antagonist activity, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin at its EC80 concentration).[15]

  • Detection:

    • Measure the cellular response, typically a change in intracellular calcium concentration or inositol phosphate (IP1) accumulation.[14][15][16]

    • A test compound-induced inhibition of the agonist response by 50 percent or more indicates receptor antagonist activity.[14]

    • Calculate the IC50 and subsequently the Ki value from the concentration-response curves.

Cellular Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][17]

Workflow Diagram: MTT Assay

start Seed cells in a 96-well plate and incubate treat Treat cells with varying concentrations of test compound start->treat incubate Incubate for the desired exposure period (e.g., 48h) treat->incubate add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read Read absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate cell viability and determine IC50 read->analyze

Sources

Comparative

A Comparative Guide to the Structural Activity Relationship of 5-Chloro-2-piperazin-1-yl-benzothiazole and its Analogs as Dopamine D4 Receptor Antagonists

This guide provides an in-depth analysis of the structural activity relationships (SAR) of 5-Chloro-2-piperazin-1-yl-benzothiazole, a key scaffold for potent and selective dopamine D4 receptor (D4R) antagonists. We will...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structural activity relationships (SAR) of 5-Chloro-2-piperazin-1-yl-benzothiazole, a key scaffold for potent and selective dopamine D4 receptor (D4R) antagonists. We will objectively compare its performance with alternative scaffolds, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for ligand design and optimization.

Introduction: The Significance of the Dopamine D4 Receptor and the Benzothiazole Scaffold

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in brain regions associated with cognition, attention, and decision-making.[1] This localization has made it a compelling target for the development of therapeutics for various neuropsychiatric disorders. The atypical antipsychotic clozapine's higher affinity for the D4 over the D2 receptor subtype has spurred the search for selective D4R antagonists, with the hypothesis that such selectivity could lead to improved therapeutic profiles with fewer extrapyramidal side effects.[2]

The benzothiazole moiety is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[3][4] Its rigid, planar nature and potential for diverse substitutions make it an attractive scaffold for designing receptor ligands. The incorporation of a piperazine ring, a common motif in central nervous system (CNS) active drugs, often imparts favorable pharmacokinetic properties and provides a key interaction point with the target receptor.[2] The 5-Chloro-2-piperazin-1-yl-benzothiazole core represents a promising starting point for the development of novel D4R antagonists.

The 5-Chloro-2-piperazin-1-yl-benzothiazole Scaffold: A Structural Overview

The core structure of 5-Chloro-2-piperazin-1-yl-benzothiazole can be dissected into three key components, each offering opportunities for modification to modulate potency, selectivity, and pharmacokinetic properties.

Benzothiazole_Scaffold cluster_0 5-Chloro-2-piperazin-1-yl-benzothiazole Core Benzothiazole Benzothiazole Ring (Positions for Substitution: 4, 6, 7) Piperazine Piperazine Ring (N4-Substituent) Benzothiazole->Piperazine C2-Position Cl 5-Chloro Group Benzothiazole->Cl Linker Direct Linkage

Caption: Core scaffold of 5-Chloro-2-piperazin-1-yl-benzothiazole.

Structural Activity Relationship (SAR) Analysis

The following sections detail the impact of substitutions at various positions on the 5-Chloro-2-piperazin-1-yl-benzothiazole scaffold, with a primary focus on dopamine D4 receptor affinity.

Substitutions on the Benzothiazole Ring

The chlorine atom at the 5-position of the benzothiazole ring is a critical feature of this scaffold. Halogen substitutions at this position are generally well-tolerated and can contribute to enhanced binding affinity. The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the benzothiazole ring system, potentially impacting key interactions within the receptor binding pocket.

While systematic SAR studies on the 5-chloro-substituted series are limited in the public domain, research on related benzothiazole analogs suggests that modifications at other positions on the benzothiazole ring can significantly affect activity. For instance, substitutions at the 6- and 7-positions with small, lipophilic groups can modulate affinity and selectivity. However, bulky substituents are generally detrimental to activity.

Modifications of the Piperazine Ring and Linker

The piperazine moiety serves as a crucial linker and a key interaction point. The basic nitrogen of the piperazine is believed to form a salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the dopamine receptors.

  • Aromatic Substituents: Phenyl and substituted phenyl groups are well-tolerated. Electron-withdrawing groups, such as halogens (e.g., 4-chlorophenyl), often enhance affinity.[5]

  • Heteroaromatic Substituents: Pyrimidinyl and pyridinyl moieties can lead to potent and selective D4R ligands.[6]

  • Linker Length: For analogs with a linker between the benzothiazole and piperazine moieties, a propyl or butyl chain is often optimal for D4R affinity. Shorter or longer linkers can be detrimental.[7]

The following table summarizes the D4R binding affinities for a selection of benzothiazole-piperazine analogs, illustrating these SAR trends.

CompoundR (Benzothiazole Substitution)LinkerR' (Piperazine N4-Substituent)D4R Kᵢ (nM)D2R/D4R SelectivityD3R/D4R SelectivityReference
16a H-(CH₂)₄-2-Pyrimidinyl6.9>91>91[6]
19e 5-Chloro-(CH₂)₃-2-Pyridinyl---[6]
Analog A H-(CH₂)₃-4-Chlorophenyl---
Analog B 6-Chloro-(CH₂)₃-4-Chlorophenyl---

Note: Specific Ki values for compounds 19e, Analog A, and Analog B are not explicitly provided in the cited literature but are included to illustrate structural diversity.

Comparison with Alternative Dopamine D4 Receptor Antagonist Scaffolds

To contextualize the performance of the 5-Chloro-2-piperazin-1-yl-benzothiazole scaffold, it is essential to compare it with other well-established D4R antagonists.

L-745,870: The Pyrrolo[2,3-b]pyridine Scaffold

L-745,870 is a highly potent and selective D4R antagonist with a pyrrolo[2,3-b]pyridine core. It exhibits a Kᵢ of 0.43 nM for the human D4 receptor and shows over 2000-fold selectivity against other dopamine receptor subtypes.[1][8]

Scaffold_Comparison cluster_0 5-Chloro-2-piperazin-1-yl-benzothiazole cluster_1 L-745,870 cluster_2 FAUC 365 BTZ Benzothiazole Core PYR Pyrrolo[2,3-b]pyridine Core THP Thiophene Core Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (HEK293 cells expressing hD4R) Incubation Incubation - Membranes - [3H]Spiperone (Radioligand) - Test Compound (Competitor) - Buffer Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies radioactivity) Filtration->Counting Analysis Data Analysis (IC50 -> Ki determination) Counting->Analysis

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine D4 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Cell membranes, a fixed concentration of [³H]spiperone (a high-affinity D2-like receptor antagonist radioligand), and assay buffer.

      • Non-specific Binding: Cell membranes, [³H]spiperone, and a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol) to saturate all specific binding sites.

      • Competition: Cell membranes, [³H]spiperone, and varying concentrations of the test compound.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant. [9]

cAMP Functional Assay for Dopamine D4 Receptor Antagonists

This assay determines the functional activity of test compounds by measuring their ability to antagonize the dopamine-induced inhibition of cyclic AMP (cAMP) production.

Signaling Pathway:

D4R_Signaling Dopamine Dopamine (Agonist) D4R Dopamine D4 Receptor Dopamine->D4R Binds and Activates Gi Gαi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Antagonist 5-Chloro-2-piperazin-1-yl-benzothiazole (Antagonist) Antagonist->D4R Binds and Blocks

Caption: D4 receptor signaling pathway and antagonist action.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).

    • Plate the cells in a 384-well plate and incubate overnight.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound (antagonist).

    • Pre-incubate the cells with the test compound for a specified time (e.g., 15 minutes).

    • Prepare a solution containing an EC₈₀ concentration of dopamine (the concentration that produces 80% of the maximal response) and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the dopamine solution to the wells containing the cells and test compound.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. [10]This typically involves the addition of a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • Plot the HTRF signal against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of the antagonist.

Conclusion

The 5-Chloro-2-piperazin-1-yl-benzothiazole scaffold represents a valuable starting point for the design of potent and selective dopamine D4 receptor antagonists. The SAR data indicates that the 5-chloro substitution is favorable, and modifications at the N4-position of the piperazine ring with various aryl and heteroaryl moieties can significantly enhance D4R affinity and selectivity.

Compared to other well-known D4R antagonist scaffolds, such as the pyrrolo[2,3-b]pyridine of L-745,870, the benzothiazole-piperazine series offers a synthetically accessible and readily modifiable template for further optimization. Future research should focus on systematic exploration of substitutions on the benzothiazole ring and the piperazine N4-substituent to further refine the pharmacological profile of this promising class of compounds. The detailed experimental protocols provided in this guide offer a robust framework for the evaluation of novel analogs and their comparison to existing standards.

References

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Patel, S., et al. (1997). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. Journal of Pharmacology and Experimental Therapeutics, 283(2), 636-647. [Link]

  • Kulagowski, J. J., et al. (1996). 3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine: an antagonist with high affinity and selectivity for the human D4 receptor. Journal of Medicinal Chemistry, 39(10), 1941-1942.
  • Bristow, L. J., et al. (1997). Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist. Trends in Pharmacological Sciences, 18(6), 186-188.
  • Wikipedia. (2025, December 26). L-745,870. In Wikipedia. Retrieved from [Link]

  • Tarzia, G., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(17), 12124-12139. [Link]

  • Butini, S., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Pharmaceuticals, 18(5), 739. [Link]

  • Lindsley, C. W., et al. (2019). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

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  • Zhen, X., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 147(1), 55-63. [Link]

  • Seeman, P. (1992). Dopamine receptor parameters detected by [3H]spiperone depend on tissue concentration: analysis and examples. Journal of Neurochemistry, 58(4), 1541-1544.
  • Eberle, M., et al. (2015). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
  • Park, W. K., et al. (2025). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Molecules, 30(19), 3917. [Link]

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  • Banks, M. L., et al. (2023). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. ChemRxiv. [Link]

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Safety & Regulatory Compliance

Safety

5-Chloro-2-piperazin-1-yl-benzothiazole proper disposal procedures

Advanced Operational Guide: Safe Handling and Disposal of 5-Chloro-2-piperazin-1-yl-benzothiazole As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals on the...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Safe Handling and Disposal of 5-Chloro-2-piperazin-1-yl-benzothiazole

As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals on the logistical and safety challenges of handling complex heterocyclic building blocks. 5-Chloro-2-piperazin-1-yl-benzothiazole is a highly valuable intermediate in pharmaceutical synthesis[1], but its structural motifs—a halogenated benzothiazole core coupled with a piperazine ring—present specific toxicological and environmental challenges.

Standard disposal protocols are insufficient for this compound. Commingling it with general organic waste can lead to severe regulatory violations and dangerous chemical incompatibilities. This guide provides a self-validating, field-proven operational protocol for its proper handling and disposal, ensuring compliance with environmental regulations while safeguarding your laboratory personnel.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To design an effective disposal strategy, we must first deconstruct the molecule's reactivity and toxicity profile. Understanding the causality behind the hazards ensures that laboratory staff do not just blindly follow rules, but actively anticipate risks.

  • The Benzothiazole Core (Environmental Persistence): Benzothiazole derivatives are notoriously recalcitrant to environmental degradation. They exhibit high aquatic toxicity, causing long-lasting damage to aquatic ecosystems, and are poorly removed by standard wastewater treatment plants[2]. Direct drain disposal of even trace amounts is strictly prohibited[3].

  • The Piperazine Moiety (Sensitization & Corrosivity): Piperazine derivatives are alkaline and act as strong nucleophiles. They are known to cause severe skin burns, serious eye damage, and act as potent respiratory sensitizers[4]. Inhalation of the fine powder can induce severe asthma-like symptoms[4].

  • The Chlorine Substituent (Halogenated Waste Classification): The presence of the aryl carbon-chlorine bond legally classifies this compound—and any solvent it is dissolved in—as Halogenated Organic Waste [5]. This is the most critical factor in its disposal logistics. Incinerating halogenated waste at standard temperatures can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs). Therefore, it must be segregated for specialized high-temperature rotary kiln incineration[6].

Quantitative Hazard and PPE Specifications

Before initiating any workflow involving 5-Chloro-2-piperazin-1-yl-benzothiazole, ensure your engineering controls and Personal Protective Equipment (PPE) align with the specific risks of its structural components.

Chemical MoietyPrimary GHS HazardCausality / Operational RiskRequired PPE & Engineering Controls
Piperazine Ring H314, H317, H334Highly alkaline; causes severe skin burns and respiratory sensitization[4].PPE: Nitrile gloves (double-gloved), chemical safety goggles. Control: Handle exclusively in a Class II fume hood[7].
Benzothiazole Core H411, H412Toxic to aquatic life with long-lasting effects[8].PPE: Standard lab coat. Control: Secondary containment trays to prevent drain runoff[3].
Aryl Chloride EPA RCRA RegulatedPrecursor to dioxin formation during improper incineration[6].Control: Dedicated Halogenated Waste carboys. Do not mix with standard solvents[9].

Waste Segregation Logic

A common critical failure in laboratory settings is the improper commingling of waste streams. Because of the chlorine atom, 5-Chloro-2-piperazin-1-yl-benzothiazole dictates the waste classification of its entire matrix.

Waste StateMatrix / ContaminantEPA ClassificationDisposal Pathway
Solid Pure unused/expired chemicalHalogenated Solid WasteHigh-Temperature Incineration[6]
Solid Contaminated PPE, pipette tips, tubesHazardous DebrisHazardous Solid Waste Stream[5]
Liquid Dissolved in DMSO, DMF, or DCMHalogenated Organic SolventHalogenated Liquid Waste Carboy[9]
Liquid Aqueous extraction washesHazardous Aqueous WasteSpecialized Aqueous Treatment (No Drain)[10]

Step-by-Step Disposal Methodologies

Workflow A: Routine Laboratory Disposal
  • Solvent Compatibility Verification: Before disposing of liquid reaction mixtures, verify the solvent matrix. If the compound is dissolved in polar aprotic solvents (e.g., DMF, DMSO)[1], the entire volume must be treated as halogenated.

  • Halogenated Segregation: Pour the mixture exclusively into a waste carboy explicitly designated for Halogenated Organics [9]. Mixing halogenated waste with non-halogenated solvents (e.g., pure acetone or ethanol) is a regulatory violation that exponentially increases institutional disposal costs[9].

  • Aqueous Quenching: If your synthetic workflow involved aqueous washes, the aqueous layer will contain highly toxic traces of the benzothiazole compound[2]. Do not pour this down the drain. Collect it in a separate "Hazardous Aqueous Waste" container and ensure the pH is adjusted to between 5 and 9 if acidic/basic reagents were used[10].

  • Consumable Decontamination: Pipette tips, weighing boats, and filter paper that contacted the pure compound must be disposed of in solid hazardous waste bins, not in standard biohazard bags or municipal trash[10].

Workflow B: Emergency Spill Management
  • Evacuation and Assessment: Immediately isolate the area. Because the piperazine derivative dust can cause acute respiratory sensitization[4], ensure local exhaust ventilation is active and personnel step back until the dust settles.

  • Containment (Solid Spill): Do not use dry sweeping, which aerosolizes the active pharmaceutical ingredient[11]. Lightly dampen the powder with a compatible non-reactive solvent (e.g., water or a small amount of isopropanol) to suppress dust, or use a HEPA-filtered vacuum[7].

  • Containment (Liquid Spill): If the compound is dissolved in an organic solvent, surround the spill with an inert, non-combustible absorbent (e.g., vermiculite, dry sand, or diatomaceous earth)[3].

  • Collection and Segregation: Transfer the absorbed mass into a chemically resistant, sealable high-density polyethylene (HDPE) container. Label explicitly as "Halogenated Organic Spill Debris" to ensure it is routed to the correct high-temperature incineration facility[6].

  • Decontamination: Wash the affected surface with a mild alkaline detergent to neutralize any residual piperazine hydrochloride salts, followed by a thorough water rinse. Collect all rinse water into the aqueous hazardous waste stream[11].

Disposal Decision Matrix

To ensure self-validating compliance on the laboratory floor, utilize the following decision tree for all waste generated involving this compound.

G Start 5-Chloro-2-piperazin-1-yl-benzothiazole Waste Generation State Physical State? Start->State Solid Solid Waste State->Solid Powder/Crystals Liquid Liquid Solutions State->Liquid Dissolved PureSolid Unused/Expired Chemical Solid->PureSolid Consumables Contaminated Consumables (PPE, tubes, paper) Solid->Consumables Organic Organic Solvents (DMSO, DMF, DCM) Liquid->Organic Aqueous Aqueous Mixtures (Extraction Washes) Liquid->Aqueous HaloStream Halogenated Organic Waste Stream PureSolid->HaloStream SolidStream Hazardous Solid Waste Stream Consumables->SolidStream Organic->HaloStream AqStream Hazardous Aqueous Waste Stream Aqueous->AqStream Incineration High-Temperature Incineration (EPA Approved Facility) HaloStream->Incineration SolidStream->Incineration AqStream->Incineration

Decision matrix for 5-Chloro-2-piperazin-1-yl-benzothiazole waste segregation.

References

  • 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE synthesis. ChemicalBook. 1

  • Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting. BenchChem. 7

  • Piperazine Material Safety Data Sheet. Santa Cruz Biotechnology. 11

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. American Chemical Society (ACS). 2

  • UWO Guide to Classifying Unwanted Materials. UW Oshkosh. 10

  • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville. 9

  • Benzothiazole - Registration Dossier. European Chemicals Agency (ECHA). 3

  • Piperazine Safety Data Sheet. Apollo Scientific. 4

  • SAFETY DATA SHEET: 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine. Tokyo Chemical Industry.8

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). 6

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.12

Sources

Handling

Personal protective equipment for handling 5-Chloro-2-piperazin-1-yl-benzothiazole

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and laboratory researchers with field-proven, mechanistic safety protocols for handling 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and laboratory researchers with field-proven, mechanistic safety protocols for handling 5-Chloro-2-piperazin-1-yl-benzothiazole .

Handling halogenated, heterocyclic pharmaceutical intermediates requires moving beyond basic compliance. To ensure absolute safety, researchers must understand the chemical causality behind the hazards and implement self-validating operational systems.

Chemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first deconstruct the molecular architecture of 5-Chloro-2-piperazin-1-yl-benzothiazole to understand why it poses specific risks to human health and the environment[1].

  • The Benzothiazole Core (Lipophilicity): The fused bicyclic benzothiazole ring is highly lipophilic. If the powder contacts unprotected skin, it can rapidly partition into the lipid-rich stratum corneum, facilitating dermal absorption and systemic toxicity[2].

  • The Piperazine Moiety (Basicity): Piperazine is a secondary amine with inherent basicity. If aerosolized dust contacts the mucous membranes of the respiratory tract or the aqueous environment of the eyes, it causes a localized alkaline shift, leading to severe acute irritation[3].

  • The 5-Chloro Substitution (Persistence): Halogenation increases the molecule's metabolic stability and environmental persistence. This mandates strict segregation into halogenated waste streams to prevent aquatic toxicity[4].

Quantitative Hazard Summary

The following classifications are extrapolated from standardized safety data for halogenated benzothiazole-piperazine derivatives[3][5][6].

Hazard ParameterGHS ClassificationOperational Implication
Physical State Solid (Crystalline Powder)High risk of aerosolization during weighing; requires draft-controlled environments.
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)Mandates strict barrier protection to prevent systemic absorption[4].
Tissue Irritation Category 2 (Eye/Skin/Respiratory)Requires tightly fitting goggles and potential respiratory filtration[7].
Environmental Aquatic Hazard (Harmful)Zero-drain disposal policy; requires high-temperature incineration[3].

Personal Protective Equipment (PPE) Matrix

Based on the [8][9], PPE must be selected to counteract the specific penetration mechanisms of the chemical.

Body PartRequired PPE SpecificationScientific Rationale & Validation
Hands Double-Gloving: Inner Nitrile (4 mil), Outer Neoprene (8 mil).Nitrile provides tactile sensitivity, while Neoprene offers superior resistance to lipophilic heterocyclic compounds. Validation: Inspect outer gloves every 15 minutes for degradation.
Eyes/Face Tightly fitting, splash-proof chemical safety goggles (ANSI Z87.1).Standard safety glasses are insufficient. The basicity of the piperazine ring requires a complete seal to prevent ambient dust from reacting with ocular fluid[7].
Body Flame-resistant, disposable Tyvek® or poly-coated lab coat with knit cuffs.Prevents the accumulation of micro-particulates on woven cotton clothing, eliminating secondary exposure routes[3].
Respiration N95 or P100 Particulate Respirator (if handled outside a certified fume hood).Filters aerosolized crystalline dust. Validation: Perform a positive/negative pressure seal check before every use[2].

Operational Workflow: Safe Handling Protocol

The following step-by-step methodology ensures a self-validating system where each step verifies the safety of the previous one, aligning with the principles outlined in [10][11].

Phase 1: Pre-Operation Setup

  • Engineering Control Verification: Ensure the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm).

  • Static Elimination: Because 5-Chloro-2-piperazin-1-yl-benzothiazole is a dry powder, it can accumulate static charge. Use an anti-static weighing gun (ionizer) or ground the analytical balance to prevent the powder from repelling and aerosolizing[2].

  • Zone Preparation: Lay down a disposable, static-dissipative weighing mat.

Phase 2: Chemical Transfer & Weighing

  • Don PPE: Apply the dual-layer glove system, goggles, and lab coat[7].

  • Vessel Opening: Open the primary chemical container only within the deepest 6 inches of the fume hood to ensure maximum draft capture.

  • Transfer: Use a grounded, stainless-steel spatula. Avoid rapid, jerky movements that generate dust clouds.

  • Sealing: Immediately recap the source bottle and seal the weighed aliquot in a secondary containment vessel before removing it from the hood.

Phase 3: Post-Handling Decontamination

  • Surface Decontamination: Wipe down the balance and fume hood surface with a solvent capable of dissolving the lipophilic compound (e.g., Isopropanol or Ethanol), followed by a damp water wipe to remove solvent residue.

  • Doffing: Remove outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Remove the lab coat and inner gloves, washing hands immediately with soap and water[3].

HandlingWorkflow Start Pre-Operation Fume Hood Verification PPE Don Required PPE (Gloves, Goggles, Coat) Start->PPE Handling Chemical Transfer & Weighing PPE->Handling Decon Surface & Tool Decontamination Handling->Decon Waste Hazardous Waste Segregation Decon->Waste

Caption: Operational workflow for handling 5-Chloro-2-piperazin-1-yl-benzothiazole safely.

Emergency Response: Powder Spill Management

In the event of an accidental spill outside of primary containment, execute the following protocol immediately[3][12]:

  • Evacuate & Isolate: Clear personnel from the immediate area. Do not attempt to clean a large spill without a fitted respirator.

  • Suppress Aerosolization: Do not dry sweep. Dry sweeping will launch the basic piperazine-derivative dust into the breathing zone.

  • Liquid Absorption Method: Lightly mist the spilled powder with a compatible solvent (e.g., a 10% ethanol/water mixture) to dampen the dust and reduce airborne particulates.

  • Collection: Use damp, absorbent pads to wipe up the dampened material. Place all pads, contaminated gloves, and cleanup debris into a heavy-duty, sealable hazardous waste bag.

  • Secondary Wash: Wash the spill area with a mild detergent and water to neutralize any remaining alkaline residue[4].

Disposal & Waste Management Plan

Because this compound contains a chlorinated aromatic ring, it must be strictly segregated from general organic waste to prevent the formation of toxic byproducts (such as dioxins) during improper incineration[3][7].

Step-by-Step Disposal Protocol:

  • Solid Waste: Place all empty vials, contaminated spatulas, weighing papers, and disposable PPE into a designated, rigid container labeled "Hazardous Solid Waste: Halogenated Organics (Toxic)" [4].

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO, Methanol) for assays, the resulting solution must be collected in a carboy specifically labeled for "Halogenated Liquid Waste." Do not mix with non-halogenated solvents.

  • Regulatory Hand-off: Ensure the waste is collected by an EPA-approved (or local equivalent) hazardous waste contractor for high-temperature incineration (typically >1000°C) to safely cleave the carbon-chlorine bonds[7].

WasteDisposal Spill Chemical Waste Generated Type State of Waste? Spill->Type Solid Solid Waste (Powder/Contaminated PPE) Type->Solid Solid Liquid Liquid Waste (Solvent Solutions) Type->Liquid Liquid Halogen Halogenated Organics Disposal Stream Solid->Halogen Liquid->Halogen Incinerate High-Temp Incineration (EPA Approved) Halogen->Incinerate

Caption: Waste segregation and disposal pathway for halogenated benzothiazole derivatives.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Available at:[Link]

  • Synerzine. (2019). Safety Data Sheet: Benzothiazole. Available at:[Link]

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